molecular formula C12H14N2O5 B565498 N-(4-Aminobenzoyl-d4)-L-glutamic Acid CAS No. 461426-34-6

N-(4-Aminobenzoyl-d4)-L-glutamic Acid

Cat. No.: B565498
CAS No.: 461426-34-6
M. Wt: 270.27 g/mol
InChI Key: GADGMZDHLQLZRI-SGWYWVALSA-N
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Description

Labeled metabolite of 5-Methyltetrahydrofolic Acid>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m0/s1/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADGMZDHLQLZRI-SGWYWVALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746984
Record name N-[4-Amino(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461426-34-6
Record name N-[4-Amino(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Aminobenzoyl-d4)-L-glutamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and metabolic context of N-(4-Aminobenzoyl-d4)-L-glutamic Acid. This deuterated internal standard is a crucial tool for the accurate quantification of its non-labeled counterpart, a key metabolite in the folic acid pathway.

Core Chemical Properties

This compound is a stable isotope-labeled form of N-(4-Aminobenzoyl)-L-glutamic acid, where four hydrogen atoms on the aminobenzoyl ring have been replaced with deuterium. This isotopic substitution results in a mass shift that allows it to be distinguished from the endogenous analyte in mass spectrometry, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for quantitative bioanalysis.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀D₄N₂O₅[1][2]
Molecular Weight 270.27 g/mol [3]
Exact Mass 270.11537854 Da
CAS Number 461426-34-6[3]
Appearance White to off-white solid[1]
Purity ≥98% (typically)[4]
Solubility Soluble in DMSO (~100 mg/mL with sonication), and to a lesser extent in water.[1][5]
Storage Store at -20°C for long-term stability (up to 3 years).[1]
Synonyms N-(p-Aminobenzoyl-d4)glutamic Acid, (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioic acid[3]

Metabolic Significance: The Folate Pathway

N-(4-Aminobenzoyl)-L-glutamic acid (pABG) is a catabolite of folic acid (Vitamin B9). Folic acid undergoes enzymatic cleavage of its C9-N10 bond, yielding pABG and a pteridine moiety.[6][7] This process is a key step in folate degradation. The quantification of pABG can provide insights into folate metabolism and turnover.

Folate_Metabolism Folate Catabolism Pathway Folic_Acid Folic Acid (Vitamin B9) Enzymatic_Cleavage Enzymatic Cleavage (e.g., p-aminobenzoyl-glutamate hydrolase) Folic_Acid->Enzymatic_Cleavage C9-N10 bond scission pABG N-(4-Aminobenzoyl)-L-glutamic Acid (pABG) Pteridine Pteridine Moiety Enzymatic_Cleavage->pABG Enzymatic_Cleavage->Pteridine

Folate Catabolism Pathway

Experimental Protocols: Quantification of pABG using LC-MS/MS

The primary application of this compound is as an internal standard for the accurate and precise quantification of endogenous pABG in biological matrices such as plasma, serum, or cell lysates by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

This protocol outlines a general procedure for the extraction of pABG from a biological matrix.

Sample_Preparation Sample Preparation Workflow Sample Biological Sample (e.g., Plasma, 100 µL) IS_Spike Spike with Internal Standard (this compound) Sample->IS_Spike Precipitation Add Protein Precipitation Agent (e.g., Acetonitrile with 0.1% Formic Acid, 300 µL) IS_Spike->Precipitation Vortex Vortex Mix Precipitation->Vortex Centrifuge Centrifuge (e.g., 14,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporation Evaporate to Dryness (under Nitrogen) Supernatant->Evaporation Reconstitution Reconstitute in Mobile Phase (e.g., 100 µL) Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Sample Preparation Workflow

Methodology:

  • Aliquoting the Sample: In a microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).

  • Internal Standard Spiking: Add a known concentration of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol). The final concentration of the internal standard should be similar to the expected concentration range of the analyte.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Mixing: Vortex the mixture thoroughly for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters for the development of a quantitative LC-MS/MS method. Optimization will be required based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions
N-(4-Aminobenzoyl)-L-glutamic AcidQ1: 267.1 m/z → Q3: 120.1 m/z (quantifier), 138.1 m/z (qualifier)
This compoundQ1: 271.1 m/z → Q3: 124.1 m/z
Source Temperature 500°C
IonSpray Voltage 5500 V

Note: The specific MRM transitions should be optimized by direct infusion of the analyte and the internal standard.

Data Analysis and Interpretation

The use of a stable isotope-labeled internal standard like this compound allows for the correction of variability during sample preparation and analysis.[8] The concentration of the endogenous pABG is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of the non-labeled standard and a constant concentration of the internal standard.

Conclusion

This compound is an essential tool for researchers and scientists in the field of drug development and metabolic studies. Its chemical and physical properties closely mimic its endogenous counterpart, making it an excellent internal standard for robust and reliable quantification by LC-MS/MS. The detailed protocols and metabolic context provided in this guide offer a solid foundation for the implementation of this compound in quantitative bioanalytical workflows.

References

N-(4-Aminobenzoyl-d4)-L-glutamic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-(4-Aminobenzoyl-d4)-L-glutamic acid is a deuterated form of N-(4-Aminobenzoyl)-L-glutamic acid, a key metabolite in the folate metabolic pathway. Its primary application in research and drug development lies in its use as a stable isotope-labeled internal standard for the highly sensitive and accurate quantification of endogenous N-(4-Aminobenzoyl)-L-glutamic acid and other related folate catabolites in biological samples. This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use, along with a visualization of its place within the broader context of folate metabolism.

Chemical and Physical Properties

This compound is structurally identical to its endogenous counterpart, with the exception of four deuterium atoms on the aminobenzoyl ring. This isotopic labeling results in a predictable mass shift, enabling its distinction from the unlabeled analyte in mass spectrometry-based assays, without significantly altering its chemical behavior.

PropertyValueReference
Chemical Formula C₁₂H₁₀D₄N₂O₅[1]
Molecular Weight 270.27 g/mol [1]
CAS Number 461426-34-6[1]
Appearance White to off-white solid[1]
Synonyms N-(p-Aminobenzoyl-d4)glutamic Acid, (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioic acid, N-(4-Aminobenzoyl)-L-glutamic acid-d4[1]

Applications in Research and Drug Development

The primary utility of this compound is as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise measurements.

Key research applications include:

  • Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of folic acid and related drugs.

  • Metabolomics Research: To investigate the intricate pathways of folate metabolism and identify biomarkers for various physiological and pathological states.

  • Clinical Diagnostics: In the development of diagnostic assays for monitoring folate status and related disorders.

  • Drug Development: To assess the impact of new chemical entities on folate metabolism.

Experimental Protocols

Synthesis of this compound

General Synthetic Scheme:

A common synthetic route involves the reaction of p-nitrobenzoyl chloride with L-glutamic acid, followed by the reduction of the nitro group to an amino group. For the deuterated version, deuterated p-nitrobenzoic acid would be the precursor.

Step 1: Preparation of p-Nitrobenzoyl-L-glutamic Acid p-Nitrobenzoyl chloride is reacted with L-glutamic acid in a suitable solvent system.

Step 2: Reduction of the Nitro Group The nitro group of p-nitrobenzoyl-L-glutamic acid is reduced to an amine using a reducing agent such as iron or zinc, or through catalytic hydrogenation. A described method utilizes a Pd/C catalyst with ammonium formate as the hydrogen donor.[2]

Detailed Protocol (adapted from non-deuterated synthesis):

  • To a solution of N-p-nitrobenzoyl-L-glutamic acid (1 equivalent) in methanol, add 10% Pd/C catalyst.

  • Slowly add ammonium formate (3 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for approximately 30 minutes.

  • Monitor the reaction completion by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, filter the mixture to remove the Pd/C catalyst.

  • Adjust the pH of the filtrate to approximately 3 with methanolic HCl to precipitate the product.

  • Allow the product to crystallize, then filter and wash with a small amount of cold methanol.

  • Dry the resulting N-(4-aminobenzoyl)-L-glutamic acid product.

Note: For the synthesis of the deuterated compound, deuterated p-nitrobenzoic acid would be used as the starting material for the initial acylation step.

Quantitative Analysis of Folate Metabolites using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of N-(4-Aminobenzoyl)-L-glutamic acid in biological samples like serum or plasma.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of serum or plasma sample in a microcentrifuge tube, add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

b. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.

      • N-(4-Aminobenzoyl)-L-glutamic Acid (Analyte): The exact m/z transitions would need to be optimized on the specific mass spectrometer.

      • This compound (Internal Standard): The precursor ion will be shifted by +4 Da compared to the analyte. The product ions may or may not be shifted depending on the fragmentation pattern.

c. Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Quantitative Data

The following table summarizes representative quantitative data from studies involving the analysis of folate metabolites, where a deuterated internal standard would be crucial for accuracy.

AnalyteMatrixConcentration RangeMethodReference
p-aminobenzoylglutamate (pABG)Human Serum0.07 nmol/L (mean)LC-MS/MS[3]
p-acetamidobenzoylglutamate (apABG)Human Serum0.47 nmol/L (mean)LC-MS/MS[3]
pABGMouse Plasma864.0 nmol/LUHPLC-MS/MS[4]
5-methyltetrahydrofolate (5-CH3THF)Mouse Plasma202.2 nmol/LUHPLC-MS/MS[4]
pABGMouse Embryos20.6 ng/gUHPLC-MS/MS[4]
Folic AcidHuman SerumLimit of Quantification: 0.25 nmol/LLC-MS/MS

Visualizations

Folate Catabolism Pathway

The following diagram illustrates the position of N-(4-Aminobenzoyl)-L-glutamic acid within the broader context of folate metabolism, specifically its formation through the catabolism of tetrahydrofolate.

Folate_Catabolism cluster_catabolism Folate Catabolism THF Tetrahydrofolate (THF) Pterin Pterin derivative THF->Pterin Oxidative Cleavage pABG N-(4-Aminobenzoyl)-L-glutamic Acid (pABG) THF->pABG Oxidative Cleavage apABG N-acetyl-p-aminobenzoylglutamate (apABG) pABG->apABG Acetylation Excretion Urinary Excretion apABG->Excretion

Caption: Overview of Tetrahydrofolate (THF) catabolism leading to the formation of N-(4-Aminobenzoyl)-L-glutamic acid (pABG).

Experimental Workflow for Quantitative Analysis

This diagram outlines the typical workflow for the quantitative analysis of folate metabolites using this compound as an internal standard.

Quantitative_Workflow Sample Biological Sample (e.g., Serum, Plasma) IS_Spike Spike with This compound (Internal Standard) Sample->IS_Spike Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis

Caption: Standard workflow for sample preparation and analysis using a deuterated internal standard.

References

Synthesis of N-(4-Aminobenzoyl-d4)-L-glutamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for N-(4-Aminobenzoyl-d4)-L-glutamic Acid, a deuterated analog of a key intermediate in the synthesis of folic acid and its derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and pathway visualizations.

Introduction

N-(4-Aminobenzoyl)-L-glutamic acid and its isotopically labeled counterparts are crucial molecules in pharmaceutical research. The deuterated form, this compound, serves as an important internal standard in pharmacokinetic and metabolic studies, allowing for precise quantification in biological matrices. Its synthesis involves the strategic incorporation of deuterium atoms onto the aromatic ring of the 4-aminobenzoyl moiety, followed by coupling with L-glutamic acid.

Overall Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with a deuterated precursor, typically a deuterated benzene derivative. The general strategy involves the nitration of the deuterated aromatic ring, followed by conversion to an activated acylating agent, condensation with L-glutamic acid, and a final reduction of the nitro group to yield the desired product.

Synthesis_Pathway A Benzene-d6 B 4-Nitrobenzoic acid-d4 A->B Nitration (HNO3, H2SO4) C 4-Nitrobenzoyl chloride-d4 B->C Acyl Chlorination (e.g., SOCl2, Oxalyl Chloride) D N-(4-Nitrobenzoyl-d4)-L-glutamic acid C->D Condensation with L-Glutamic Acid E This compound D->E Nitro Group Reduction (e.g., Pd/C, H2 or HCOOH·NH3)

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound. These protocols are based on established procedures for the synthesis of the non-deuterated analog and deuterated precursors.

Step 1: Synthesis of 4-Nitrobenzoic acid-d4

The initial step involves the nitration of a deuterated benzene derivative to introduce a nitro group at the para position.

Protocol:

  • To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add Benzene-d6 under vigorous stirring.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and water, leading to the precipitation of the crude product.

  • Filter the precipitate, wash with cold water until the washings are neutral, and dry to obtain 4-Nitrobenzoic acid-d4.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Preparation of 4-Nitrobenzoyl chloride-d4

The deuterated nitrobenzoic acid is then converted to its more reactive acid chloride derivative.

Protocol:

  • Reflux a mixture of 4-Nitrobenzoic acid-d4 and an excess of thionyl chloride or oxalyl chloride for several hours. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure.

  • The resulting residue, 4-Nitrobenzoyl chloride-d4, can be used in the next step without further purification.

Step 3: Condensation with L-Glutamic Acid

The activated 4-Nitrobenzoyl chloride-d4 is then coupled with L-glutamic acid.

Protocol:

  • Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide to form sodium glutamate.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 4-Nitrobenzoyl chloride-d4 in a suitable organic solvent (e.g., dichloromethane) to the cooled sodium glutamate solution under vigorous stirring.

  • Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a sodium hydroxide solution.

  • After the addition is complete, allow the reaction to proceed at room temperature for a few hours.

  • Acidify the aqueous layer with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain N-(4-Nitrobenzoyl-d4)-L-glutamic acid.

Step 4: Reduction to this compound

The final step is the reduction of the nitro group to an amine.

Protocol:

  • Suspend N-(4-Nitrobenzoyl-d4)-L-glutamic acid in a suitable solvent, such as methanol or ethanol.

  • Add a catalytic amount of palladium on activated carbon (10% Pd/C).

  • To this suspension, add a reducing agent such as ammonium formate or introduce hydrogen gas under pressure.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

  • After completion, filter the mixture to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization to yield pure this compound.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of the non-deuterated N-(4-Aminobenzoyl)-L-glutamic acid, which can serve as a benchmark for the deuterated synthesis.[1]

StepReactantsProductYield (%)Purity (%) (by HPLC)
Acyl Chlorination & Condensation (Example 1)p-Nitrobenzoic acid, BTC/C2H4Cl2, Sodium GlutamateN-(4-Nitrobenzoyl)-L-glutamic acid99.0398.43
Reduction (Example 1)N-(4-Nitrobenzoyl)-L-glutamic acid, Pd/C, Ammonium FormateN-(4-Aminobenzoyl)-L-glutamic acid96.0399.03
Acyl Chlorination & Condensation (Example 2)p-Nitrobenzoic acid, BTC/C2H4Cl2, Sodium GlutamateN-(4-Nitrobenzoyl)-L-glutamic acid97.0298.03
Reduction (Example 2)N-(4-Nitrobenzoyl)-L-glutamic acid, Pd/C, Ammonium FormateN-(4-Aminobenzoyl)-L-glutamic acid95.2699.25

Logical Relationships in Synthesis

The synthesis follows a logical progression of functional group transformations, starting from a simple deuterated aromatic compound and building complexity to arrive at the final product.

Logical_Flow Start Deuterated Aromatic Precursor (e.g., Benzene-d6) Step1 Electrophilic Aromatic Substitution (Nitration) Start->Step1 Step2 Carboxylic Acid Activation (Acyl Chlorination) Step1->Step2 Step3 Nucleophilic Acyl Substitution (Amide Bond Formation) Step2->Step3 Step4 Reduction of Nitro Group Step3->Step4 End Final Product This compound Step4->End

Caption: Logical flow of chemical transformations in the synthesis.

Conclusion

The synthesis of this compound is a feasible process that leverages established organic chemistry reactions. The key to a successful synthesis lies in the efficient deuteration of the starting aromatic ring and the careful execution of the subsequent functional group manipulations. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to produce this valuable isotopically labeled compound for advanced pharmaceutical and metabolic research.

References

The Structure and Function of Deuterated Glutamic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, function, synthesis, and applications of deuterated glutamic acid derivatives. These compounds are of significant interest in neuroscience, metabolic research, and drug development due to their unique properties conferred by the substitution of hydrogen with its heavier isotope, deuterium.

Introduction to Deuterated Glutamic Acid Derivatives

Glutamic acid is a non-essential amino acid and the primary excitatory neurotransmitter in the central nervous system.[1] It plays a crucial role in a vast array of physiological processes, including learning, memory, and cellular metabolism.[2][3] Deuterated glutamic acid derivatives are molecules in which one or more hydrogen atoms have been replaced by deuterium. This seemingly minor structural modification can have profound effects on the molecule's physicochemical properties and biological activity.

The primary driver of these effects is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of reactions that involve the cleavage of this bond.[4] In drug development, this can translate to a decreased rate of metabolism, potentially leading to an extended half-life, more stable plasma concentrations, and altered metabolic profiles.[5][6]

Structure of Deuterated Glutamic Acid Derivatives

The fundamental structure of glutamic acid is a dicarboxylic acid with an amino group at the alpha-carbon.[1] Deuteration can be achieved at various positions on the molecule, leading to a range of isotopologues with distinct properties. A common commercially available derivative is L-Glutamic acid-d5, where the hydrogen atoms on the carbon backbone are replaced with deuterium.[7]

The precise location of deuteration is critical for its intended application. For instance, deuteration at sites of metabolic activity is a key strategy in designing drugs with improved pharmacokinetic profiles.

Functional Implications and Applications

The unique properties of deuterated glutamic acid derivatives have led to their use in a variety of research and clinical applications.

Probing Enzyme Mechanisms and the Kinetic Isotope Effect

Deuterated glutamic acid is a valuable tool for studying the mechanisms of enzymes that utilize glutamate as a substrate. The KIE observed upon substitution of hydrogen with deuterium can provide insights into the rate-limiting steps of an enzymatic reaction.

EnzymeDeuterated SubstrateObserved Kinetic Isotope Effect (KIE)Reference
Glutamate MutaseDeuterated Glutamate(D)V = 2.4 ± 0.4; (D)(V/K) = 10 ± 0.4[6]
Glutamate Mutase(2S,3S)-3-methylaspartateIntrinsic KIE = 4.1[2]
Glutamate DehydrogenaseL-Glutamate in D2O2-fold pH-independent solvent effect[8]
Metabolic Tracers in Neuroscience and Oncology

Deuterated glutamic acid and its precursors, such as deuterated glucose, are used as non-radioactive tracers to study metabolic pathways in vivo. Deuterium Metabolic Imaging (DMI) is an emerging MRI-based technique that allows for the 3D mapping of the metabolism of deuterated substrates.[9][10][11] This has significant applications in understanding brain energy metabolism and identifying metabolic reprogramming in diseases like cancer.[12] For example, the conversion of deuterated glucose to deuterated lactate and glutamate can be monitored to assess the relative rates of glycolysis and oxidative phosphorylation.[11][13]

Studies in rat brains using deuterated glucose and acetate have shown a relatively small KIE of 4-6% for the overall metabolic pathway leading to the production of deuterated glutamate.[7]

Drug Development and Pharmacokinetics

The "deuterium switch" is a strategy in medicinal chemistry where hydrogen atoms in an existing drug molecule are replaced with deuterium to improve its pharmacokinetic properties.[14] While specific data for a deuterated glutamic acid-based drug is not widely available, the principles can be illustrated with the FDA-approved drug, deutetrabenazine.

ParameterTetrabenazine (Non-deuterated)Deutetrabenazine (Deuterated)Fold ChangeReference
Cmax (ng/mL) 2.054.392.14[5]
AUC (ng·h/mL) 8.4326.63.16[5]
Half-life (h) ~5~9-11~2[4]

This table shows data for tetrabenazine and its deuterated analog as a representative example of the potential effects of deuteration on pharmacokinetics.

Deuteration can lead to a longer drug half-life, allowing for less frequent dosing and potentially improved patient compliance.[6] It can also alter metabolic pathways, sometimes leading to the formation of less toxic metabolites.[15]

Interaction with Glutamate Receptors

Glutamate exerts its effects by binding to ionotropic (NMDA, AMPA, kainate) and metabotropic glutamate receptors.[16] Studies have shown that deuterated glutamate can act as an agonist at these receptors with equivalent effects to its non-deuterated counterpart, suggesting that the binding affinity is not significantly altered by deuteration.[13] This makes it a suitable tracer for studying glutamate neurotransmission without disrupting the underlying physiology.

While direct comparative binding affinity data is limited, the following table provides reference values for L-glutamate binding to the NMDA receptor.

LigandReceptor PreparationBinding Affinity (Ki or IC50)Reference
L-[3H]Glutamate Rat brain postsynaptic densitiesHigh affinity (specific values vary with conditions)[17]
L-Glutamate NMDA ReceptorAffinity consistent with synaptic EPSC time course[18]

Experimental Methodologies

Synthesis of Deuterated Glutamic Acid Derivatives

A common method for the synthesis of deuterated glutamic acid is the catalytic deuteration of an unsaturated precursor. The following is a representative protocol based on literature procedures.[19]

Synthesis of [3,4-²H₂]Glutamic Acid

  • Preparation of the Unsaturated Precursor: Start with a protected pyroglutamate derivative. Introduce a double bond at the 3,4-position using a selenenylation-oxidative deselenenylation method.

  • Catalytic Deuteration:

    • Suspend Palladium(II) oxide (PdO) in methanol-d4 (MeOD).

    • Stir the suspension under a deuterium gas (D₂) atmosphere.

    • Add a solution of the unsaturated pyroglutamate derivative in MeOD dropwise to the catalyst mixture.

    • Stir the reaction mixture under a D₂ atmosphere until the reaction is complete (monitored by TLC or NMR).

  • Workup and Deprotection:

    • Remove the palladium catalyst by filtration through a pad of Celite.

    • Evaporate the solvent under reduced pressure to yield the deuterated pyroglutamate derivative.

    • Hydrolyze the protecting groups using acidic conditions (e.g., refluxing in 1M HCl) to obtain [3,4-²H₂]glutamic acid.

  • Purification: Purify the final product by recrystallization or ion-exchange chromatography.

Deuterium Metabolic Imaging (DMI) Protocol

The following is a generalized workflow for a DMI study in humans using deuterated glucose to trace glutamate metabolism.[9][13]

Workflow for a Clinical DMI Study

  • Subject Preparation and Substrate Administration:

    • The subject fasts overnight.

    • A baseline MRI scan is acquired.

    • The subject orally ingests a solution of [6,6'-²H₂]glucose (typically 0.75 g/kg body weight).

  • MRI Data Acquisition:

    • A series of anatomical (T1-weighted, T2-weighted FLAIR) and deuterium MR spectroscopic imaging (MRSI) scans are acquired over a period of 90-120 minutes.

    • The MRSI data is collected as a 3D dataset, providing spatial information about the distribution of deuterated molecules.

  • Data Processing and Analysis:

    • The deuterium spectra at each spatial location (voxel) are quantified using spectral fitting algorithms.

    • This allows for the generation of metabolic maps for deuterated glucose, lactate, and glutamate + glutamine (Glx).

  • Interpretation:

    • The metabolic maps provide a 3D visualization of glucose uptake and its conversion into downstream metabolites.

    • The ratio of deuterated lactate to deuterated glutamate can be used as an indicator of the Warburg effect in tumors.

Signaling and Metabolic Pathways

Glutamate Metabolism and the TCA Cycle

Glutamate is a key intermediate in cellular metabolism, linking amino acid metabolism with the tricarboxylic acid (TCA) cycle. It can be converted to α-ketoglutarate, a TCA cycle intermediate, by glutamate dehydrogenase (GDH) or transaminases.[20]

Glutamate_TCA_Cycle Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG GDH / Transaminase TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle TCA_Cycle->alpha_KG Pyruvate Pyruvate TCA_Cycle->Pyruvate Malic Enzyme Glutamine Glutamine Glutamine->Glutamate Glutaminase Pyruvate->TCA_Cycle PDH

Caption: Metabolic fate of glutamate in the TCA cycle.

NMDA Receptor Signaling Pathway

As the primary excitatory neurotransmitter, glutamate activates NMDA receptors, leading to calcium influx and the initiation of downstream signaling cascades involved in synaptic plasticity.[16]

NMDA_Signaling Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Opens CaM Calmodulin (CaM) Ca_Influx->CaM Activates CaMKII CaMKII CaM->CaMKII PKC PKC CaM->PKC LTP Long-Term Potentiation CaMKII->LTP ERK ERK PKC->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression CREB->Gene_Expression Gene_Expression->LTP

Caption: Simplified NMDA receptor signaling cascade.

Conclusion

Deuterated glutamic acid derivatives are versatile tools with significant applications in basic research and drug development. Their ability to probe enzyme mechanisms, trace metabolic pathways, and potentially improve the pharmacokinetic properties of drugs makes them a subject of ongoing interest. As analytical techniques like Deuterium Metabolic Imaging become more widespread, the use of these compounds is expected to grow, offering new insights into the complexities of metabolism and neurotransmission in health and disease.

References

An In-depth Technical Guide to Folate Metabolism and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of folate metabolism, the biochemical pathways involved, and the analysis of its degradation products. It is designed to serve as a resource for researchers, scientists, and professionals in drug development who are engaged in studies related to folate, one-carbon metabolism, and associated disease states.

Core Concepts in Folate Metabolism

Folate, also known as vitamin B9, is a water-soluble vitamin that plays a critical role in a variety of essential metabolic processes. Its derivatives are key coenzymes in one-carbon metabolism, which involves the transfer of one-carbon units in the synthesis of nucleotides (purines and thymidylate), the amino acid methionine, and in the methylation of DNA, RNA, and proteins.[1] The central molecule in folate metabolism is tetrahydrofolate (THF), which is derived from dietary folate through enzymatic reduction.

The core of folate metabolism is the folate cycle, which is intricately linked with the methionine cycle. These cycles are fundamental for cell proliferation, DNA synthesis and repair, and epigenetic regulation.

The Folate Cycle

The folate cycle encompasses a series of enzymatic reactions that interconvert different folate derivatives, each carrying a one-carbon unit at various oxidation states. The primary function of this cycle is to provide one-carbon units for the synthesis of purines and thymidylate, which are essential building blocks of DNA and RNA.

Key enzymes in the folate cycle include:

  • Dihydrofolate Reductase (DHFR): Reduces dihydrofolate (DHF) to tetrahydrofolate (THF).

  • Serine Hydroxymethyltransferase (SHMT): Transfers a one-carbon unit from serine to THF to form 5,10-methylenetetrahydrofolate.

  • Methylenetetrahydrofolate Reductase (MTHFR): Irreversibly reduces 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate.

The Methionine Cycle

The methionine cycle is crucial for the regeneration of methionine and the production of S-adenosylmethionine (SAM), the universal methyl donor for most biological methylation reactions. 5-methyltetrahydrofolate, produced in the folate cycle, donates its methyl group to homocysteine to form methionine, a reaction catalyzed by methionine synthase.

Folate Degradation and Catabolites

Folate is susceptible to degradation, particularly through cleavage of the C9-N10 bond. This degradation can occur both enzymatically and non-enzymatically and results in the formation of pterin and para-aminobenzoylglutamate (pABG).[2] pABG is further metabolized, primarily through acetylation, to form para-acetamidobenzoylglutamate (apABG).[3] Both pABG and apABG are excreted in the urine and can serve as biomarkers of folate turnover and status.[4][5]

Quantitative Data on Folate and its Catabolites

The following tables summarize key quantitative data related to folate concentrations in various human tissues and the urinary excretion of its primary catabolites.

Tissue/Fluid Folate Form Concentration Range Notes References
Plasma/Serum (Adults) Total Folate2-20 ng/mL (4.5-45.3 nmol/L)Can fluctuate with recent dietary intake.[6]
5-Methyltetrahydrofolate1.88–295 nmol/LThe predominant form in circulation.[7]
Unmetabolized Folic Acid<0.14–282 nmol/LDetectable with folic acid supplementation or fortification.[7]
Red Blood Cells (Adults) Total Folate140-628 ng/mL (317-1422 nmol/L)Reflects long-term folate status.[6]
Liver Total Folate2.7 to 15.6 µg/gConsidered a direct measure of body folate stores.[8]
Human Colonic Mucosa 5-MethyltetrahydrofolateAverage of 58% of total folate
TetrahydrofolateAverage of 20% of total folate
Formyl-tetrahydrofolateAverage of 18% of total folate
Folic AcidAverage of 4% of total folate
Brain 5-MethyltetrahydrofolateSignificantly lower levels observed in schizophrenic patients.Efficiently distributed to the brain.[8]
Kidney Total FolateReduced levels are associated with kidney disease.Folate is reabsorbed in the proximal tubules.
Folate Catabolite Sample Type Excretion Rate/Concentration Notes References
pABG + apABG UrineBaseline (elderly women): 115 +/- 12.7 nmol/dExcretion is responsive to changes in dietary folate intake.
UrineAfter folate depletion (elderly women): 73.9 +/- 4.7 nmol/d
UrineMolar ratio of total catabolite excretion/folate intake varies significantly with intake levels.

Signaling Pathways in Folate Metabolism

The regulation of folate homeostasis is complex and involves various signaling pathways that control folate uptake, efflux, and metabolism.

Regulation of Folate Transport

Folate uptake is mediated by three main transport systems: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs). The activity of these transporters is regulated by intracellular signaling cascades. For instance, folate transport can be modulated by cAMP-dependent protein kinase A (PKA) and protein kinase C (PKC).

Interplay with Other Metabolic Pathways

Folate metabolism is interconnected with other key cellular pathways. There is evidence of a link between folate and cholesterol metabolism, as well as interactions with the Hedgehog and Wnt signaling pathways, which are crucial during embryonic development. Furthermore, mTOR signaling has been implicated in the regulation of folate-mediated one-carbon metabolism.

Folate_Metabolism_Signaling cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle cluster_regulation Regulatory Signaling Folate Folate DHF DHF Folate->DHF DHFR THF THF DHF->THF DHFR MethyleneTHF MethyleneTHF THF->MethyleneTHF SHMT FormylTHF FormylTHF THF->FormylTHF MethyleneTHF->DHF TS MethylTHF MethylTHF MethyleneTHF->MethylTHF MTHFR Homocysteine Homocysteine MethylTHF->Homocysteine Donates Methyl Group Purines Purines FormylTHF->Purines Methionine Methionine Homocysteine->Methionine MS SAM SAM Methionine->SAM SAH SAH SAM->SAH SAH->Homocysteine PKA PKA Folate_Transport Folate_Transport PKA->Folate_Transport Regulates PKC PKC PKC->Folate_Transport Regulates mTOR mTOR Folate_Metabolism Folate_Metabolism mTOR->Folate_Metabolism Regulates Wnt Wnt Wnt->Folate_Metabolism Interacts Hedgehog Hedgehog Hedgehog->Folate_Metabolism Interacts Folate_Transport->Folate Extracellular_Folate Extracellular_Folate Extracellular_Folate->Folate_Transport

Folate Metabolism and Regulatory Signaling Pathways

Experimental Protocols

Quantification of Folates and Catabolites by LC-MS/MS

This method allows for the simultaneous and sensitive quantification of various folate species and their degradation products in biological matrices.

Sample Preparation:

  • To 200 µL of serum or plasma, add an internal standard mixture containing isotopically labeled folates and catabolites.

  • Precipitate proteins by adding 400 µL of acetonitrile.

  • Vortex and centrifuge the samples at high speed.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for injection.

LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode to detect specific parent-to-daughter ion transitions for each analyte and internal standard.

LCMS_Workflow start Start: Plasma/Serum Sample step1 Add Internal Standards start->step1 step2 Protein Precipitation (Acetonitrile) step1->step2 step3 Vortex & Centrifuge step2->step3 step4 Collect Supernatant step3->step4 step5 Evaporate to Dryness step4->step5 step6 Reconstitute in Mobile Phase step5->step6 step7 Inject into LC-MS/MS step6->step7 end End: Quantify Folates & Catabolites step7->end

LC-MS/MS Workflow for Folate Analysis
Microbiological Assay for Total Folate

This assay measures the total folate content based on the growth of a folate-dependent bacterium, Lactobacillus rhamnosus.

Procedure:

  • Prepare a basal medium that contains all necessary nutrients for bacterial growth except for folate.

  • Extract folate from the sample (e.g., serum, red blood cell hemolysate) and add it to the basal medium in a series of dilutions.

  • Prepare a standard curve using known concentrations of folic acid.

  • Inoculate all tubes with Lactobacillus rhamnosus.

  • Incubate the tubes at 37°C for 18-24 hours.

  • Measure the bacterial growth turbidimetrically at 650 nm.

  • Calculate the folate concentration in the sample by comparing its growth response to the standard curve.

MTHFR Enzyme Activity Assay

This assay measures the activity of the MTHFR enzyme by quantifying the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate.

Procedure (HPLC-based):

  • Prepare a cell or tissue homogenate.

  • The reaction mixture should contain the homogenate, NADPH, FAD, and the substrate 5,10-methylenetetrahydrofolate.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction by adding an acid or by heat inactivation.

  • Analyze the reaction mixture by HPLC with fluorescence detection to quantify the amount of 5-methyltetrahydrofolate produced.

  • Enzyme activity is expressed as the rate of product formation per unit of time per milligram of protein.

Spectrophotometric Principle: A spectrophotometric assay can also be employed by coupling the MTHFR reaction to a reaction that results in a change in absorbance. For example, the oxidation of NADPH to NADP+ can be monitored by the decrease in absorbance at 340 nm. However, this requires a coupled enzyme system to regenerate the 5,10-methylenetetrahydrofolate substrate, making the HPLC-based method more direct for measuring the specific product.

Conclusion

A thorough understanding of folate metabolism and its degradation products is crucial for research in nutrition, disease pathogenesis, and drug development. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers to design and execute robust studies in this field. The intricate network of metabolic and signaling pathways underscores the importance of a systems-level approach to fully elucidate the role of folate in health and disease.

References

physical and chemical characteristics of N-(4-Aminobenzoyl-d4)-L-glutamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-(4-Aminobenzoyl-d4)-L-glutamic Acid, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Characteristics

This compound is a deuterated form of N-(4-Aminobenzoyl)-L-glutamic acid, a known metabolite of folic acid. The incorporation of deuterium atoms makes it a valuable internal standard for quantitative analysis in mass spectrometry-based studies, particularly in pharmacokinetics.

Physical Properties

The physical characteristics of this compound are summarized in the table below. Data for the non-deuterated analogue is included for comparison, as the deuteration is expected to have a minimal effect on these bulk properties.

PropertyValueNotes
Appearance White to off-white solid[1]
Melting Point ~175 °C (decomposes)Data for non-deuterated form.[2]
Boiling Point Not availableData for deuterated form is not readily available.
Solubility Soluble in DMSO (100 mg/mL with sonication), and aqueous buffers.[1]Hygroscopic nature of DMSO can affect solubility.[1]
Chemical Identifiers and Properties

Key chemical identifiers and computed properties are essential for substance registration, tracking, and computational modeling.

Identifier/PropertyValue
Molecular Formula C₁₂H₁₀D₄N₂O₅
Molecular Weight 270.27 g/mol [3]
Exact Mass 270.11537854 Da[3]
CAS Number 461426-34-6[3]
IUPAC Name (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioic acid[3]
InChI Key GADGMZDHLQLZRI-SGWYWVALSA-N
SMILES C1=C(C(=C(C(=C1C(=O)N--INVALID-LINK--C(=O)O)[2H])[2H])N)[2H]
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 6

Spectral Data

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR data for the non-deuterated N-(4-Aminobenzoyl)-L-glutamic acid in D₂O.

Chemical Shift (ppm)MultiplicityAssignment
~7.6d2H, Aromatic CH adjacent to C=O
~6.7d2H, Aromatic CH adjacent to NH₂
~4.5m1H, α-CH of glutamic acid
~2.4t2H, γ-CH₂ of glutamic acid
~2.1m2H, β-CH₂ of glutamic acid
¹³C NMR Spectroscopy

Predicted ¹³C NMR data for the non-deuterated N-(4-Aminobenzoyl)-L-glutamic acid.

Chemical Shift (ppm)Assignment
~176COOH (γ-carboxyl)
~174COOH (α-carboxyl)
~168C=O (amide)
~150Aromatic C-NH₂
~129Aromatic CH adjacent to C=O
~125Aromatic C-C=O
~114Aromatic CH adjacent to NH₂
~53α-CH of glutamic acid
~33γ-CH₂ of glutamic acid
~29β-CH₂ of glutamic acid
Mass Spectrometry (MS)

The deuterated nature of the compound makes it easily distinguishable in mass spectrometry. The expected molecular ion peaks would be shifted by +4 m/z units compared to the non-deuterated analog.

Ionization ModeExpected m/z
ESI-MS (+)[M+H]⁺ ≈ 271.12
ESI-MS (-)[M-H]⁻ ≈ 269.11
Fourier-Transform Infrared (FTIR) Spectroscopy

Representative FTIR peaks based on the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (carboxylic acid), N-H stretch (amine and amide)
3000-2800MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (carboxylic acid)
~1650StrongC=O stretch (amide I)
~1600MediumN-H bend (amine), C=C stretch (aromatic)
~1540MediumN-H bend (amide II)

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the non-deuterated compound and involves a two-step process: acylation followed by reduction. The synthesis of the deuterated compound would require the use of 4-nitrobenzoyl-d4 chloride as a starting material.

Step 1: Synthesis of N-(4-nitrobenzoyl-d4)-L-glutamic acid

  • Dissolve L-glutamic acid in an aqueous solution of sodium carbonate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl-d4 chloride in a suitable organic solvent (e.g., dioxane) to the cooled glutamic acid solution with vigorous stirring.

  • Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a sodium carbonate solution.

  • After the addition is complete, continue stirring at room temperature for several hours.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction of the nitro group to an amine

  • Suspend N-(4-nitrobenzoyl-d4)-L-glutamic acid in a suitable solvent such as ethanol or methanol.

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Introduce a reducing agent. A common method is catalytic hydrogenation with hydrogen gas. Alternatively, a transfer hydrogenation agent like ammonium formate can be used.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Purification

Purification of this compound is typically achieved through recrystallization. The crude product is dissolved in a minimal amount of a hot solvent (e.g., hot water or an alcohol-water mixture) and allowed to cool slowly, leading to the formation of crystals. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Analytical Method: LC-MS/MS for Quantification in Biological Matrices

This compound is often used as an internal standard for the quantification of folic acid and its metabolites. A general LC-MS/MS protocol is outlined below.

  • Sample Preparation:

    • To a biological sample (e.g., plasma, serum), add a known amount of this compound as the internal standard.

    • Precipitate proteins by adding a solvent like methanol or acetonitrile.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.

Biological Role and Experimental Applications

Role in Folate Metabolism

N-(4-Aminobenzoyl)-L-glutamic acid is a catabolite of folic acid. Folic acid is essential for one-carbon transfer reactions, which are crucial for the synthesis of nucleotides and for the methylation of DNA and other molecules. The breakdown of folic acid can occur through the cleavage of the C9-N10 bond, yielding a pteridine moiety and p-aminobenzoylglutamate (pABG). This pABG can be further metabolized, for instance, through acetylation.[4][5]

The following diagram illustrates the catabolism of folic acid and the subsequent acetylation of its metabolite.

Folate_Catabolism Folic_Acid Folic Acid Cleavage Oxidative Cleavage (C9-N10 bond) Folic_Acid->Cleavage Catabolism pABG N-(4-Aminobenzoyl)-L-glutamic Acid (pABG) Cleavage->pABG Acetylation Acetylation (NAT1 enzyme) pABG->Acetylation Metabolism N_Acetyl_pABG N-Acetyl-p-aminobenzoylglutamate Acetylation->N_Acetyl_pABG Excretion Urinary Excretion N_Acetyl_pABG->Excretion

Caption: Folic acid catabolism pathway.

Application as an Internal Standard

The primary application of this compound is as an internal standard in quantitative bioanalytical methods. The workflow for its use in an LC-MS/MS assay is depicted below.

Internal_Standard_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Biological_Sample Biological Sample (e.g., Plasma) Spiking Spike with This compound (Internal Standard) Biological_Sample->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_Separation Chromatographic Separation (HPLC/UPLC) Concentration->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Result Concentration of Analyte Quantification->Result

Caption: Workflow for use as an internal standard.

References

N-(4-Aminobenzoyl-d4)-L-glutamic Acid certificate of analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-(4-Aminobenzoyl-d4)-L-glutamic Acid

This technical guide provides a comprehensive overview of this compound, a deuterated derivative of a glutamic acid compound. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis and metabolic studies. This document outlines the material's specifications, analytical methods for its characterization, and its primary applications in scientific research.

Certificate of Analysis Summary

The following tables summarize the key quality and physical characteristics of this compound.

Table 1: General Information
ParameterValue
Compound Name This compound
CAS Number 461426-34-6[1]
Unlabeled CAS 4271-30-1[1]
Molecular Formula C₁₂H₁₀D₄N₂O₅[1]
Molecular Weight 270.27 g/mol [1][2]
Table 2: Physical and Chemical Properties
PropertyValue
Appearance Solid, White to off-white powder[1][3]
Purity 99.86%[1]
Melting Point 175 °C (decomposes)[3]
Storage Conditions Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month[1]
Table 3: Solubility Data
SolventConcentrationNotes
DMSO 100 mg/mL (370.00 mM)Requires ultrasonic assistance; hygroscopic[1]

Applications in Research

This compound serves as a valuable tool in various research applications:

  • Internal Standard: Due to its isotopic labeling, it is widely used as an internal standard in clinical mass spectrometry for the accurate quantification of its unlabeled counterpart, N-(4-aminobenzoyl)-L-glutamic acid.[1]

  • Metabolic Research: It is a known metabolite of tetrahydrofolate.[4] Studies have shown that its levels can increase in plasma with high folic acid intake, making it a useful biomarker in nutritional and metabolic research.[4]

  • Drug Development: The use of stable isotopes like deuterium is crucial in drug development for pharmacokinetic and metabolic profiling of drug candidates.[1]

  • Folic Acid Impurity Analysis: The unlabeled form, N-(4-aminobenzoyl)-L-glutamic acid, is considered an impurity in folic acid preparations.[5] This deuterated version can be used as a reference standard for the accurate detection and quantification of this impurity.

Experimental Protocols

The following are detailed methodologies for key experiments used to verify the identity, purity, and structure of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines the general procedure for analyzing the purity and confirming the molecular weight of the compound.

Objective: To determine the purity of the compound and confirm its mass-to-charge ratio.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Quadrupole Time-of-Flight)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Further dilute with an appropriate mobile phase to a final concentration of 10 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

  • Data Analysis: Integrate the peak area of the analyte to determine purity. Analyze the mass spectrum to confirm the [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of this compound.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

This protocol is for confirming the chemical structure of the compound.

Objective: To verify the molecular structure and assess isotopic enrichment.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquisition Parameters:

    • Pulse Program: Standard proton pulse sequence.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Compare the resulting spectrum with the known spectrum of the unlabeled compound to confirm the structure and observe the absence of signals corresponding to the deuterated positions.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the analysis and biological context of this compound.

Figure 1. Quality Control Workflow for this compound cluster_0 Material Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Release raw_material Raw Material visual_inspection Visual Inspection (Color, Form) raw_material->visual_inspection lcms LC-MS Analysis (Purity, MW Confirmation) visual_inspection->lcms nmr ¹H-NMR Spectroscopy (Structure, Isotopic Enrichment) visual_inspection->nmr solubility Solubility Test visual_inspection->solubility data_review Data Review & Comparison to Specifications lcms->data_review nmr->data_review solubility->data_review coa_generation Certificate of Analysis Generation data_review->coa_generation final_release Product Release coa_generation->final_release

Figure 1. Quality Control Workflow

Figure 2. Role as a Folic Acid Metabolite folic_acid Folic Acid (Dietary Intake) tetrahydrofolate Tetrahydrofolate (Active Form) folic_acid->tetrahydrofolate Reduction oxidation Oxidation / Catabolism tetrahydrofolate->oxidation metabolite N-(4-Aminobenzoyl)-L-glutamic Acid oxidation->metabolite Product

Figure 2. Role as a Folic Acid Metabolite

References

A Technical Guide to N-(4-Aminobenzoyl-d4)-L-glutamic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of a Key Deuterated Metabolite for Advanced Analytical Applications

This technical guide provides a comprehensive overview of N-(4-Aminobenzoyl-d4)-L-glutamic Acid, a deuterated analog of a significant folate catabolite. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their analytical workflows. This guide covers the commercial availability, key specifications, and practical applications of this compound, with a focus on its role as an internal standard in mass spectrometry-based quantification.

Introduction

N-(4-Aminobenzoyl)-L-glutamic acid is a metabolite derived from the breakdown of folic acid and its active form, tetrahydrofolate.[1] The quantification of this and related compounds in biological matrices is crucial for understanding folate metabolism, which plays a vital role in numerous physiological processes, including DNA synthesis and repair. Stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification in complex biological samples by mass spectrometry. This compound, with its four deuterium atoms on the aminobenzoyl ring, serves as an ideal internal standard for the analysis of its unlabeled counterpart.

Commercial Availability and Specifications

This compound (CAS Number: 461426-34-6) is available from several specialized chemical suppliers. The table below summarizes key quantitative data from prominent commercial sources. It is important to note that specifications such as purity and isotopic enrichment may vary by supplier and by lot. Researchers should always refer to the certificate of analysis provided with their purchased material.

Supplier Product Number Purity Molecular Weight ( g/mol ) Storage Conditions
MedChemExpressHY-W011713S≥98.0%270.27Powder: -20°C for 3 years; In solvent: -80°C for 6 months
LGC Standards (TRC)A179277Custom Synthesis270.277Information available upon request
InvivoChemV4069Not specified270.275Powder: -20°C for 3 years; In solvent: -80°C for 6 months

Physicochemical Properties

  • Molecular Formula: C₁₂H₁₀D₄N₂O₅

  • Appearance: Typically a white to off-white solid

  • Solubility: Soluble in DMSO.[2]

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis due to its ability to compensate for variations in sample preparation, chromatographic separation, and mass spectrometric detection.

General Experimental Workflow

The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a quantitative LC-MS experiment.

Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.
Experimental Protocol: A General Guideline

While specific protocols should be optimized for the matrix and instrumentation used, the following provides a detailed methodology for a typical quantitative analysis of N-(4-Aminobenzoyl)-L-glutamic acid in a biological fluid like plasma.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of unlabeled N-(4-Aminobenzoyl)-L-glutamic acid in DMSO.

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Working Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water). Prepare a working solution of the internal standard at a fixed concentration.

2. Sample Preparation:

  • To 100 µL of plasma sample, calibrator, or quality control sample, add 10 µL of the internal standard working solution.

  • Vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions (Illustrative):

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Analyte Transition: Precursor ion (m/z) -> Product ion (m/z)

      • Internal Standard Transition: Precursor ion (m/z of deuterated compound) -> Product ion (m/z)

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling and Metabolic Pathways

N-(4-Aminobenzoyl)-L-glutamic acid is a product of folate catabolism. The following diagram illustrates its position within the broader context of folate metabolism.

G Folic_Acid Folic Acid THF Tetrahydrofolate (THF) Folic_Acid->THF Reduction Metabolites Various Folate Metabolites THF->Metabolites One-Carbon Metabolism Catabolism Catabolism THF->Catabolism Metabolites->Catabolism PABA_Glu N-(4-Aminobenzoyl)- L-glutamic Acid Catabolism->PABA_Glu Cleavage PABA_Glu_d4 N-(4-Aminobenzoyl-d4)- L-glutamic Acid (Internal Standard)

Caption: Simplified diagram of folate metabolism and the origin of N-(4-Aminobenzoyl)-L-glutamic Acid.

Conclusion

This compound is a critical tool for researchers and drug development professionals engaged in the quantitative analysis of folate metabolites. Its use as an internal standard in LC-MS applications ensures the reliability and accuracy of analytical data. This guide provides a foundational understanding of its commercial availability, key specifications, and a general framework for its application. For optimal results, it is imperative to consult the supplier's documentation and to perform method validation specific to the analytical instrumentation and biological matrix of interest.

References

Methodological & Application

Application Note: Quantitative Analysis of Methotrexate in Human Plasma using N-(4-Aminobenzoyl-d4)-L-glutamic Acid as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in therapeutic drug monitoring and pharmacokinetic studies.

Abstract: This application note details a robust and sensitive method for the quantification of Methotrexate (MTX), an antifolate drug, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] To ensure accuracy and precision, a stable isotope-labeled internal standard (SIL-IS), N-(4-Aminobenzoyl-d4)-L-glutamic Acid, is employed. The protocol covers sample preparation, detailed LC-MS/MS parameters, and method performance characteristics.

Introduction

Methotrexate is a widely used chemotherapeutic agent for treating various cancers and autoimmune diseases.[1][2] Due to its narrow therapeutic index and potential for serious toxicity, therapeutic drug monitoring (TDM) is essential to optimize dosing and minimize adverse effects.[2][3] LC-MS/MS offers high sensitivity and selectivity for quantifying drug levels in complex biological matrices.[4]

The use of a stable isotope-labeled internal standard that co-elutes with the analyte is crucial for reliable quantification.[5] It effectively compensates for variations in sample preparation, matrix effects, and instrument response.[5] this compound is the deuterated form of N-(4-Aminobenzoyl)-L-glutamic acid, a key intermediate in the synthesis of Methotrexate and a folic acid catabolite.[6][7] Its structural similarity and mass shift make it an ideal internal standard for the bioanalysis of Methotrexate.

Principle of the Method

The method is based on the principle of isotope dilution mass spectrometry. A fixed amount of this compound (Internal Standard, IS) is added to all plasma samples, calibration standards, and quality control (QC) samples. The samples undergo a simple protein precipitation step to remove macromolecules. The resulting supernatant is injected into the LC-MS/MS system. The analyte (MTX) and the IS are separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard, which is proportional to the analyte concentration.

Experimental Protocols

Materials and Reagents
  • Analytes: Methotrexate (S-isomer)

  • Internal Standard: this compound (CAS: 461426-34-6)[7]

  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Formic Acid (≥98%), Deionized Water (18.2 MΩ·cm)

  • Matrix: Drug-free human plasma (K2-EDTA)

Preparation of Stock and Working Solutions
  • MTX Stock Solution (1 mg/mL): Accurately weigh and dissolve Methotrexate in methanol.

  • IS Stock Solution (1 mg/mL): Dissolve this compound in DMSO at a concentration of 100 mg/mL and then dilute with methanol to 1 mg/mL.[7]

  • Working Solutions: Prepare serial dilutions of the MTX stock solution with a methanol/water (1:1, v/v) mixture to create working solutions for calibration standards and QCs.[8]

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with a methanol/acetonitrile (1:1, v/v) mixture.[8]

Store all stock and working solutions at -20°C to -80°C.[7]

Preparation of Calibration Standards and Quality Controls (QCs)
  • Calibration Standards: Spike 90 µL of blank human plasma with 10 µL of the appropriate MTX working solution to achieve final concentrations ranging from 5 to 1000 ng/mL (e.g., 5, 10, 50, 100, 200, 500, 1000 ng/mL).[8]

  • Quality Controls: Prepare QCs in blank plasma at a minimum of three concentration levels: Low (15 ng/mL), Medium (150 ng/mL), and High (750 ng/mL).

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the IS working solution (100 ng/mL in Methanol/Acetonitrile) to each tube to precipitate proteins.

  • Vortex mix for 60 seconds.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.[9]

  • Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.

G Figure 1. Sample Preparation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Pipette 100 µL Plasma (Sample, Calibrant, or QC) Spike 2. Add 300 µL IS Working Solution (Protein Precipitation) Sample->Spike Vortex 3. Vortex Mix (60 seconds) Spike->Vortex Centrifuge 4. Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Transfer 5. Transfer Supernatant to HPLC Vial Centrifuge->Transfer Inject 6. Inject into LC-MS/MS System Transfer->Inject Data 7. Data Acquisition & Quantification Inject->Data

Figure 1. Sample Preparation Workflow

Data Presentation and Method Performance

The following tables summarize the instrumental parameters and typical performance characteristics of this analytical method, adapted from validated procedures for Methotrexate quantification.[8][10][11]

Table 1: LC-MS/MS Instrument Parameters

ParameterCondition
LC System Standard UPLC/HPLC System
Column C18 Reversed-Phase Column (e.g., Synergi Hydro-RP, 50 mm x 2.0 mm, 2.5 µm)[8]
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min[8]
Injection Volume 5 µL
LC Gradient Start at 15% B, hold for 1.5 min, increase to 90% B over 2 min, hold for 2 min, return to initial conditions. Total run time ~7 min.[11]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Methotrexate: 455.2 → 308.1[11] This compound (IS): 271.3 → 124.1 (Proposed)
Source Temperature 500°C
IonSpray Voltage 5500 V

Table 2: Method Validation Summary

ParameterResult
Linearity Range 5 – 1000 ng/mL (r² > 0.99)[8]
Lower Limit of Quantitation (LLOQ) 5 ng/mL[8]
Intra-day Precision (%RSD) < 8.0%
Inter-day Precision (%RSD) < 8.0%[8]
Accuracy (%Bias) 96% to 109%[8]
Extraction Recovery 82% to 94%[8]
Matrix Effect Minimal and compensated by IS[8]

System Logic and Data Processing

The relationship between the analyte and the stable isotope-labeled internal standard is central to ensuring accurate quantification. The diagram below illustrates the logical flow from sample injection to the final concentration calculation.

G Figure 2. Data Processing Logic cluster_workflow Quantification Pathway LC LC Separation Analyte (MTX) Internal Standard (IS) MS MS/MS Detection MRM (MTX) MRM (IS) LC->MS Peak Peak Integration Area (MTX) Area (IS) MS->Peak Ratio Calculate Peak Area Ratio Ratio = Area(MTX) / Area(IS) Peak->Ratio Cal Calibration Curve Plot Ratio vs. Concentration Ratio->Cal Result Final Concentration Cal->Result

Figure 2. Data Processing Logic

Conclusion

This application note provides a complete protocol for the sensitive and reliable quantification of Methotrexate in human plasma using this compound as an internal standard. The simple protein precipitation method allows for high-throughput analysis, while the use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and procedural variability. This method is well-suited for therapeutic drug monitoring and pharmacokinetic research in clinical and pharmaceutical settings.

References

Application Notes and Protocols for Folate Quantification in Plasma using N-(4-Aminobenzoyl-d4)-L-glutamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate, a crucial B vitamin, plays a vital role in numerous metabolic processes, including the synthesis of DNA, RNA, and amino acids.[1] Accurate quantification of folate levels in plasma is essential for assessing nutritional status and investigating various disease states. Stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for precise and accurate folate measurement due to its high sensitivity and specificity.[2][3]

N-(4-Aminobenzoyl-d4)-L-glutamic Acid is a deuterated analog of p-aminobenzoylglutamate (pABG), a core structural component and a catabolite of folic acid.[4] Its primary application in folate analysis is as an internal standard for the quantification of folate catabolites, providing a means to track folate degradation and turnover.[4] Additionally, it can be employed as an internal standard for the determination of total folate concentration in a sample after chemical conversion of all folate vitamers to pABG.

These application notes provide detailed protocols for the quantification of the folate catabolite pABG and total folate in human plasma using this compound as an internal standard with LC-MS/MS.

Metabolic Context of Folate and p-Aminobenzoylglutamate (pABG)

Metabolic Pathway of Folate Catabolism Folate Dietary Folates (e.g., 5-MTHF, Folic Acid) Active_Folates Active Folate Pool (Tetrahydrofolate derivatives) Folate->Active_Folates Absorption & Metabolic Trapping Metabolism One-Carbon Metabolism (DNA/Amino Acid Synthesis) Active_Folates->Metabolism Catabolism Catabolic Cleavage Active_Folates->Catabolism pABG p-Aminobenzoylglutamate (pABG) Catabolism->pABG ApABG N-acetyl-p-aminobenzoylglutamate (ApABG) pABG->ApABG Acetylation Excretion Urinary Excretion pABG->Excretion ApABG->Excretion

Caption: Folate metabolism leading to the formation of catabolites pABG and ApABG.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analysis of pABG and total folate using a stable isotope-labeled internal standard.

Table 1: Typical LC-MS/MS Method Performance for pABG Quantification

ParameterTypical Value
Linearity Range2 - 1000 nmol/L[5]
Limit of Detection (LOD)~0.5 nmol/L
Limit of Quantification (LOQ)2 nmol/L[5]
Inter-day Precision (%CV)≤ 14%[6]
Inter-day Accuracy (%)Within ±15%[6]
Recovery> 80%[7]

Table 2: Typical LC-MS/MS Method Performance for Total Folate (as pABG)

ParameterTypical Value
Linearity Range0.25 - 96 nmol/L
Limit of Detection (LOD)22.6 nmol/L RBC[8]
Limit of Quantification (LOQ)0.25 nmol/L
Within- and Between-day Imprecision≤ 5%
Correlation with other methodsGood correlation with chemiluminescence and GC/MS assays[8]

Experimental Protocols

Protocol 1: Quantification of p-Aminobenzoylglutamate (pABG) in Plasma

This protocol details the quantification of the endogenous folate catabolite pABG using this compound as an internal standard.

1. Materials and Reagents

  • Human plasma (collected in K2EDTA tubes)

  • This compound (Internal Standard, IS)

  • p-Aminobenzoylglutamate (pABG) standard

  • Ascorbic acid

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Strong Anion Exchange)[2]

2. Standard and Internal Standard Preparation

  • pABG Stock Solution (1 mg/mL): Dissolve 10 mg of pABG in 10 mL of 50:50 methanol:water.

  • IS Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of 50:50 methanol:water.

  • Working Solutions: Prepare serial dilutions of the pABG stock solution in a suitable buffer (e.g., 1% ascorbic acid in water) to create calibration standards. Prepare a working solution of the internal standard.

3. Sample Preparation

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the IS working solution.

  • Add 10 µL of 1% (w/v) ascorbic acid to stabilize the analytes.[7]

  • Vortex briefly.

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.[3]

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.[9]

  • Transfer the supernatant to a new tube.

  • For cleaner samples, proceed with SPE based on strong anion exchange.[2] Otherwise, evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis

  • LC System: HPLC or UHPLC system

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm)[9]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate pABG from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 20 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (optimization required)[9]

  • MRM Transitions: Monitor the transitions for pABG and its deuterated internal standard (see Table 3).

Table 3: Illustrative MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
pABG267.1120.1Positive
This compound (IS)271.1124.1Positive

Note: MRM transitions should be optimized for the specific instrument used.

Protocol 2: Quantification of Total Folate in Plasma

This protocol involves the acid hydrolysis of all folate forms to pABG, followed by quantification using this compound as the internal standard.

1. Materials and Reagents

  • All materials from Protocol 1

  • Hydrochloric acid (HCl), concentrated

2. Sample Preparation and Hydrolysis

  • To 100 µL of plasma, add 10 µL of the IS working solution.

  • Add an equal volume of concentrated HCl.

  • Seal the vial and heat at 110°C for 4 hours to hydrolyze all folates to pABG.[8]

  • Cool the samples and neutralize with a suitable base (e.g., NaOH).

  • Proceed with a cleanup step, such as SPE, to remove interferents.[8]

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

3. LC-MS/MS Analysis

  • Follow the LC-MS/MS analysis parameters as described in Protocol 1.

Experimental Workflow Diagram

General Workflow for Folate Catabolite Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (100 µL) Add_IS Add IS (pABG-d4) Plasma->Add_IS Stabilize Add Ascorbic Acid Add_IS->Stabilize Precipitate Protein Precipitation (Acetonitrile) Stabilize->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Processing & Quantification LC_MS->Data

Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.

Conclusion

The use of this compound as a stable isotope-labeled internal standard provides a robust and accurate method for the quantification of the folate catabolite pABG in plasma. This, in turn, can serve as a valuable tool in nutritional studies and for monitoring folate metabolism. Furthermore, its application in total folate measurement after acid hydrolysis offers a comprehensive assessment of folate status. The provided protocols offer a foundation for researchers to develop and validate these important bioanalytical assays in their own laboratories.

References

Application Note: Quantitative Analysis of N-(4-Aminobenzoyl)-L-glutamic Acid in Human Plasma using a Stable Isotope Dilution LC-MS/MS Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4-Aminobenzoyl)-L-glutamic acid is a metabolite of tetrahydrofolate and its levels may be indicative of folate metabolism and status.[1][2] Accurate and precise quantification of this analyte in biological matrices is crucial for understanding its physiological and pathological roles. Stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and ability to correct for matrix effects and analyte recovery.[3][4]

This application note provides a detailed protocol for the quantification of N-(4-Aminobenzoyl)-L-glutamic Acid in human plasma using a stable isotope dilution LC-MS/MS assay. The method utilizes a deuterated internal standard, N-(4-Aminobenzoyl)-L-glutamic acid-d4, to ensure high accuracy and precision.

Experimental Protocols

Materials and Reagents
  • N-(4-Aminobenzoyl)-L-glutamic Acid (Analyte)

  • N-(4-Aminobenzoyl)-L-glutamic acid-d4 (Internal Standard, IS)[5]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2EDTA)

  • Solid Phase Extraction (SPE) cartridges

Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N-(4-Aminobenzoyl)-L-glutamic Acid in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve N-(4-Aminobenzoyl)-L-glutamic acid-d4 in methanol.[5]

  • Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) methanol:water to prepare a series of working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.

Sample Preparation
  • Spiking: To 100 µL of human plasma, add 10 µL of the appropriate analyte working solution (or blank solvent for blank samples) and 10 µL of the internal standard working solution.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to each sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase A (see LC conditions).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterCondition
System UHPLC System
Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 5 min, hold at 50% B for 1 min, return to 95% B and equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

Mass Spectrometry (MS/MS)

ParameterCondition
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Optimized for the specific instrument

Table 1: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-(4-Aminobenzoyl)-L-glutamic Acid267.1120.125
N-(4-Aminobenzoyl)-L-glutamic acid-d4271.1124.125

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a 1/x² weighting factor was used.

Table 2: Calibration Curve Data

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean, n=3)Accuracy (%)
10.012102.5
50.06198.8
100.125101.2
500.63099.5
1001.248100.7
5006.29599.1
100012.55098.2

Correlation Coefficient (r²): 0.9995

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Mid, High).

Table 3: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ16.8103.18.2101.5
Low35.598.97.199.8
Mid754.1101.55.8100.9
High7503.899.25.299.5
Matrix Effect and Recovery

The matrix effect and recovery were assessed by comparing the peak areas of the analyte in different sample sets.

Table 4: Matrix Effect and Recovery Data

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low392.595.1
High75094.196.8

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) spike Spike Analyte & IS plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection UHPLC Injection reconstitute->injection separation HILIC Separation injection->separation ionization ESI+ Ionization separation->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the stable isotope dilution LC-MS/MS analysis.

metabolic_pathway folate Dietary Folate thf Tetrahydrofolate (THF) folate->thf Metabolic Conversion oxidation Oxidation thf->oxidation pabg N-(4-Aminobenzoyl)-L-glutamic Acid (Analyte) oxidation->pabg

Caption: Simplified metabolic context of N-(4-Aminobenzoyl)-L-glutamic Acid.

Conclusion

This application note describes a robust, sensitive, and specific stable isotope dilution LC-MS/MS method for the quantification of N-(4-Aminobenzoyl)-L-glutamic Acid in human plasma. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for use in clinical research and drug development settings for the assessment of folate metabolism. The use of a stable isotope-labeled internal standard ensures the reliability of the results by compensating for potential variations in sample processing and matrix effects.

References

Application Note: Quantification of Folate Metabolites in Urine Using Deuterated Standards by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate, a crucial B-vitamin, plays a vital role in numerous metabolic processes, including nucleotide synthesis and methylation reactions.[1][2][3] The assessment of folate status is critical in clinical diagnostics and drug development, as deficiencies are linked to various pathologies. Urinary analysis of folate metabolites offers a non-invasive method for monitoring folate levels and metabolism. This application note details a robust and sensitive method for the simultaneous quantification of key folate metabolites in human urine using stable isotope-labeled internal standards and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Folate catabolites, such as p-aminobenzoylglutamate (pABG) and p-acetamidobenzoylglutamate (apABG), are breakdown products of endogenous folate pools and serve as potential biomarkers of folate status.[4] Their accurate quantification is challenged by low concentrations and matrix interference in urine.[4] The use of deuterated internal standards in a stable isotope dilution assay allows for precise and accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.[5][6]

Materials and Methods

Analytes and Internal Standards

The primary folate metabolites targeted in this method are p-aminobenzoylglutamate (pABG) and p-acetamidobenzoylglutamate (apABG). Deuterated analogs, [2H4]-p-aminobenzoylglutamate and [2H4]-p-acetamidobenzoylglutamate, are utilized as internal standards for accurate quantification.[7]

Sample Preparation

A solid-phase extraction (SPE) method based on strong anion exchange is employed for the cleanup and concentration of folate metabolites from urine.[5][7]

Protocol:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine samples to remove any particulate matter.

  • To 100 µL of urine supernatant, add 20 µL of the internal standard working solution containing [2H4]-pABG and [2H4]-apABG.

  • Add 400 µL of SPE sample buffer (e.g., 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water at pH 3.2).[8]

  • Condition a strong anion exchange SPE plate with 2 mL of methanol followed by 2 mL of SPE sample buffer.[8]

  • Load the prepared urine sample onto the SPE plate and allow it to pass through under gravity.

  • Wash the SPE plate with 3 mL of SPE wash buffer (e.g., 0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid at pH 3.4).[8]

  • Elute the folate metabolites with an appropriate elution solvent (e.g., 400 mL/L Acetonitrile:100 mL/L Methanol:10 mL/L Acetic Acid:1 g/L Ascorbic Acid solution).[8]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.[8]

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: LC-MS/MS Instrumentation and Parameters

ParameterSetting
LC System Agilent 1290 Infinity UHPLC or equivalent[9]
Column C18 Reverse Phase Column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm)[8]
Column Temperature 40 °C[9]
Mobile Phase A 0.1% Formic Acid in Water[9]
Mobile Phase B Acetonitrile[9]
Flow Rate 0.3 mL/min[9]
Injection Volume 2 µL[9]
MS System Triple Quadrupole Mass Spectrometer (e.g., TSQ Quantiva)[8]
Ionization Mode Heated Electrospray Ionization (HESI), Positive Mode[8]
Spray Voltage 3500 V[8]
Sheath Gas 50 arbitrary units[8]
Auxiliary Gas 15 arbitrary units[8]
Vaporizer Temperature 300 °C[8]
Ion Transfer Tube Temp 300 °C[8]

Table 2: MRM Transitions for Folate Metabolites and Deuterated Standards

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
pABG267.1120.120
apABG309.1162.118
[2H4]-pABG271.1124.120
[2H4]-apABG313.1166.118

Note: The specific m/z values and collision energies may require optimization based on the instrument used.

Data Presentation

The use of deuterated internal standards allows for the creation of a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Table 3: Typical Quantitative Performance Characteristics

AnalyteLinearity Range (nmol/L)LLOQ (nmol/L)Precision (%CV)Accuracy (%)
pABG2 - 1000[4]2< 1585 - 115
apABG2 - 1000[4]2< 1585 - 115

Experimental Protocols

Preparation of Standard Solutions
  • Prepare individual stock solutions of pABG, apABG, [2H4]-pABG, and [2H4]-apABG in a suitable solvent (e.g., 50:50 methanol/water with 1% ascorbic acid) at a concentration of 1 mg/mL.[8][9]

  • Prepare working standard solutions by serially diluting the stock solutions to create a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Prepare a working internal standard solution containing [2H4]-pABG and [2H4]-apABG at a fixed concentration.

Data Analysis
  • Integrate the peak areas for each analyte and its corresponding internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by performing a linear regression of the peak area ratios versus the known concentrations of the calibration standards.

  • Determine the concentration of the folate metabolites in the urine samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Folate_Metabolism Folate Folate (from diet) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Metabolites Active Folate Metabolites THF->Metabolites One-Carbon Metabolism Catabolism Catabolism THF->Catabolism Metabolites->THF Recycling Metabolites->Catabolism Urine Urinary Excretion (pABG, apABG) Catabolism->Urine

Caption: Simplified overview of folate metabolism leading to urinary excretion.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Urine_Sample Urine Sample Spike_IS Spike with Deuterated Internal Standards Urine_Sample->Spike_IS SPE Solid-Phase Extraction (Strong Anion Exchange) Spike_IS->SPE Evap_Recon Evaporation and Reconstitution SPE->Evap_Recon LC_MSMS LC-MS/MS Analysis Evap_Recon->LC_MSMS Data_Acquisition Data Acquisition LC_MSMS->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Results Results Quantification->Results

Caption: Workflow for the quantification of urinary folate metabolites.

References

Application of N-(4-Aminobenzoyl-d4)-L-glutamic Acid in Clinical Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Aminobenzoyl-d4)-L-glutamic Acid is a deuterated stable isotope-labeled internal standard used in clinical mass spectrometry for the precise quantification of the folate catabolite, N-(4-Aminobenzoyl)-L-glutamic acid (pABG). Folate is an essential vitamin, and monitoring its metabolic breakdown products, such as pABG and its acetylated form, p-acetamidobenzoylglutamate (apABG), provides valuable insights into folate status and metabolism. This is particularly relevant in nutritional studies, monitoring therapeutic responses, and investigating diseases linked to folate deficiency. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, chromatographic separation, and mass spectrometric detection, thereby ensuring high accuracy and precision.[1][2] This document provides detailed application notes and a comprehensive protocol for the use of this compound in a clinical research setting.

Principle of the Method

The methodology involves the addition of a known concentration of this compound to a biological sample (e.g., serum, plasma, or urine). The endogenous, non-labeled pABG and the deuterated internal standard are then extracted, separated by liquid chromatography, and detected by tandem mass spectrometry (LC-MS/MS). Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the non-labeled analyte and a constant concentration of the internal standard. The distinct mass difference between the deuterated standard and the native analyte allows for their simultaneous and unambiguous detection.[3]

Quantitative Data Summary

The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of pABG using a stable isotope-labeled internal standard. The data presented is a composite representation based on published literature for similar assays.[4][5][6][7]

Table 1: Method Validation Parameters for pABG Quantification in Human Serum

ParameterTypical Value
Lower Limit of Quantification (LLOQ)0.1 - 0.5 nmol/L
Upper Limit of Quantification (ULOQ)100 - 150 nmol/L
Linearity (r²)> 0.99
Inter-assay Precision (%CV)< 15%
Intra-assay Precision (%CV)< 10%
Accuracy (% bias)± 15%
Recovery90 - 105%

Table 2: Method Validation Parameters for pABG Quantification in Human Urine

ParameterTypical Value
Lower Limit of Detection (LOD)0.3 - 0.4 nmol/L
Linearity Range2 - 1000 nmol/L
Inter-assay Precision (%CV)< 10%
Intra-assay Precision (%CV)< 8%
Accuracy (% bias)± 10%

Experimental Protocols

Materials and Reagents
  • N-(4-Aminobenzoyl)-L-glutamic Acid (Analyte)

  • This compound (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ascorbic acid

  • Ultrapure water

  • Human serum/plasma or urine (for calibration curve and quality controls)

  • Solid Phase Extraction (SPE) cartridges (optional, for urine samples)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N-(4-Aminobenzoyl)-L-glutamic Acid in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards. Prepare a working solution of the internal standard at a fixed concentration.

Sample Preparation Protocol (Human Serum/Plasma)
  • Sample Collection: Collect blood samples and process to obtain serum or plasma. Store at -80°C until analysis.

  • Aliquoting: Thaw samples on ice. To 100 µL of serum/plasma, add 10 µL of the internal standard working solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 1% formic acid.

  • Mixing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Sample Preparation Protocol (Human Urine)
  • Sample Collection: Collect urine samples and store at -80°C until analysis.

  • Aliquoting and Dilution: Thaw samples on ice. Dilute urine samples 1:10 with ultrapure water. To 100 µL of diluted urine, add 10 µL of the internal standard working solution.

  • Optional SPE Cleanup: For cleaner samples, a solid-phase extraction step can be employed. Condition an appropriate SPE cartridge, load the sample, wash, and elute the analytes.

  • Direct Injection (if SPE is not used): Centrifuge the diluted and spiked urine sample at 14,000 x g for 5 minutes. Transfer the supernatant to an autosampler vial for injection.

LC-MS/MS Method

Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (example):

    • N-(4-Aminobenzoyl)-L-glutamic Acid: Q1: 267.1 m/z -> Q3: 120.1 m/z (quantifier), 138.1 m/z (qualifier)

    • This compound: Q1: 271.1 m/z -> Q3: 124.1 m/z (quantifier)

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Serum/Urine) add_is Add this compound (Internal Standard) sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantify Analyte Concentration ratio_calc->quantification calibration_curve Generate Calibration Curve calibration_curve->quantification

Caption: Experimental workflow for the quantification of pABG.

logical_relationship cluster_metabolism Folate Metabolism cluster_analysis Quantitative Analysis folate Folate (Vitamin B9) pabg N-(4-Aminobenzoyl)-L-glutamic Acid (pABG) (Analyte) folate->pabg Catabolism apabg p-acetamidobenzoylglutamate (apabg) pabg->apabg Acetylation d4_pabg This compound (Internal Standard) pabg->d4_pabg Correction for Variability

Caption: Relationship between folate, its catabolites, and the internal standard.

References

Application Note: High-Throughput Analysis of Folates in Biological Matrices Using a Stable Isotope Dilution Assay with N-(4-Aminobenzoyl-d4)-L-glutamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Folates are a class of water-soluble B vitamins essential for numerous biological processes, including nucleotide synthesis, DNA methylation, and amino acid metabolism.[1] Folate deficiency is linked to a range of health issues, such as neural tube defects, cardiovascular disease, and certain cancers.[2] Accurate quantification of various folate vitamers in biological samples like serum, plasma, and red blood cells is crucial for clinical diagnostics, nutritional assessment, and pharmacokinetic studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for folate analysis due to its high selectivity and sensitivity, allowing for the differentiation of individual folate vitamers.[1][3] However, the inherent instability of many folate forms presents a significant analytical challenge, leading to potential inaccuracies from degradation or interconversion during sample preparation.[1][4]

To overcome these challenges, stable isotope dilution assays (SIDAs) are widely employed.[3][5] SIDAs utilize stable isotope-labeled internal standards that are chemically identical to the target analytes. These standards are added at the beginning of the sample preparation process and co-elute with the endogenous folates, allowing for accurate correction of analyte losses during extraction and accounting for matrix effects like ion suppression during LC-MS/MS analysis.[3][5] This application note details a robust sample preparation protocol for the analysis of folates in serum using N-(4-Aminobenzoyl-d4)-L-glutamic Acid as a key internal standard in a comprehensive stable isotope-labeled internal standard mixture.

Principle of the Method

This protocol employs a protein precipitation and solid-phase extraction (SPE) cleanup for the isolation of folates from human serum. A mixture of stable isotope-labeled internal standards, including deuterated forms like [²H₄]-folic acid and specifically this compound, is added to the sample at the initial stage.[2] The use of antioxidants such as ascorbic acid is critical throughout the procedure to prevent the degradation of labile folate vitamers.[4][6] After extraction and cleanup, the samples are analyzed by LC-MS/MS, and the concentration of each folate vitamer is calculated from the ratio of the native analyte to its corresponding stable isotope-labeled internal standard.[5]

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS-based folate analysis using stable isotope dilution methods.

ParameterTypical ValueReference(s)
Linearity (R²) > 0.98 - 0.99[6][7]
Lower Limit of Quantification (LLOQ) 0.2 - 56.6 nmol/L[7][8]
Lower Limit of Detection (LLOD) pg/mL levels[6]
Recovery 78% - 116%[7][9][10][11]
Inter-assay Precision (%CV) < 10%[6]
Intra-assay Precision (%CV) < 7%[7]

Experimental Protocols

1. Materials and Reagents

  • Human Serum (Vitamin-depleted serum for calibrators)

  • This compound and other deuterated folate standards (e.g., [²H₄]-5-methyltetrahydrofolic acid, [²H₄]-folic acid)[2]

  • Native folate standards for calibration curves

  • HPLC-grade Water, Methanol, Acetonitrile[6]

  • Ascorbic Acid[6]

  • Ammonium Formate[6]

  • Acetic Acid[6]

  • Solid Phase Extraction (SPE) Plate (e.g., SOLA 10 mg/2mL 96-well plate)[6]

  • 1.5 mL Eppendorf tubes

  • Vortex mixer, Centrifuge, Nitrogen evaporator

2. Preparation of Solutions

  • Internal Standard (ISTD) Stock Solution: Prepare a stock solution of the folate ISTD mixture, including this compound, in a solution of 1 g/L Ascorbic Acid in water. Store in amber vials at -25°C to protect from light and degradation.[6] For working solutions, dilute the stock to a suitable concentration (e.g., 1000 ng/mL).[6]

  • SPE Sample Buffer: Prepare a solution of 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water. Adjust pH to 3.2.[6]

  • SPE Wash Buffer: Prepare a solution of 0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid in water. Adjust pH to 3.4.[6]

  • SPE Elution Buffer: Prepare a solution of 400 mL/L Acetonitrile, 100 mL/L Methanol, 10 mL/L Acetic Acid, and 1 g/L Ascorbic Acid in water.[6]

  • Reconstitution Solution: 9:1 Water and Methanol mixture.[6]

3. Sample Preparation Protocol

  • Pipette 200 µL of serum sample, calibrator, or quality control into a 1.5 mL Eppendorf tube.[6]

  • Add 20 µL of the folate ISTD working solution to each tube and briefly vortex.[6]

  • Add 400 µL of SPE sample buffer to each tube.[6]

  • Add 200 µL of water and vortex for 1 minute.[6]

  • Centrifuge the tubes for 10 minutes at 13,000 rpm to precipitate proteins.[6]

  • Condition the SPE plate wells by sequentially passing 2 mL of Acetonitrile, 2 mL of Methanol, and 2 mL of SPE sample buffer.[6]

  • Load the supernatant from the centrifuged sample onto the conditioned SPE plate and allow it to pass through under gravity.[6]

  • Wash the SPE plate with 3 mL of the SPE wash buffer.[6]

  • Elute the folates using the SPE elution buffer under positive pressure.[6]

  • Dry the eluate under a stream of nitrogen at room temperature.[6]

  • Reconstitute the dried extract in 200 µL of the reconstitution solution.[6]

  • Transfer the supernatant to an MS vial for LC-MS/MS analysis.[6]

Visualizations

G cluster_sample Sample Input cluster_prep Extraction & Precipitation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Preparation cluster_analysis Analysis serum 200 µL Serum Sample add_istd Add 20 µL ISTD Mix (incl. d4-pABA-Glu) serum->add_istd add_buffer Add 400 µL SPE Sample Buffer + 200 µL Water add_istd->add_buffer vortex Vortex 1 min add_buffer->vortex centrifuge Centrifuge 10 min @ 13,000 rpm vortex->centrifuge load Load Supernatant centrifuge->load condition Condition SPE Plate condition->load wash Wash with 3 mL Wash Buffer load->wash elute Elute with Elution Buffer wash->elute dry Dry Down Under Nitrogen elute->dry reconstitute Reconstitute in 200 µL Reconstitution Solution dry->reconstitute lcms Inject into LC-MS/MS System reconstitute->lcms

Caption: Workflow for folate sample preparation from serum using SPE.

G cluster_sample Initial Sample cluster_process Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Analyte Endogenous Folate (Unknown Amount) Extraction Co-Extraction & Purification (Potential for loss) Analyte->Extraction ISTD d4-Folate ISTD (Known Amount Added) ISTD->Extraction Detection Measure Peak Area Ratio (Analyte / ISTD) Extraction->Detection Calculation Calculate Original Analyte Amount (Ratio corrects for loss & matrix effects) Detection->Calculation

Caption: Principle of Stable Isotope Dilution Assay for folate analysis.

References

LC-MS/MS method development for N-(4-Aminobenzoyl)-L-glutamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS method for the sensitive and selective quantification of N-(4-Aminobenzoyl)-L-glutamic Acid, a key metabolite and impurity in folic acid synthesis, has been developed. This application note provides a detailed protocol for researchers, scientists, and drug development professionals, outlining the sample preparation, chromatographic separation, and mass spectrometric detection parameters.

Introduction

N-(4-Aminobenzoyl)-L-glutamic Acid (PABG) is a dipeptide formed from 4-aminobenzoic acid and L-glutamic acid.[1] It is a known impurity in folic acid preparations and a metabolite of tetrahydrofolate.[2][3] Accurate quantification of PABG is crucial for quality control in pharmaceutical formulations and for studying folate metabolism. This application note describes a robust LC-MS/MS method for the determination of PABG in relevant matrices.

Experimental

Chemicals and Reagents
  • N-(4-Aminobenzoyl)-L-glutamic Acid reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Internal Standard (IS): Deuterated N-(4-Aminobenzoyl)-L-glutamic Acid or a structurally similar compound not present in the study samples.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

Sample Preparation Protocol
  • Standard Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N-(4-Aminobenzoyl)-L-glutamic Acid in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curves and quality control samples.

  • Sample Extraction (for biological matrices like plasma):

    • To 100 µL of plasma, add 10 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method Parameters

The following tables summarize the recommended starting parameters for the LC-MS/MS method. These may require further optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Table 2: Mass Spectrometry Parameters
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 267.1
Product Ions (m/z) 120.1, 138.1
Cone Voltage (V) 30
Collision Energy (eV) 15 for 120.1, 10 for 138.1
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage (kV) 3.5
Source Temperature (°C) 150
Desolvation Temperature (°C) 400
Gas Flow (L/hr) Desolvation: 800, Cone: 50

Note: The precursor ion corresponds to [M+H]⁺ for N-(4-Aminobenzoyl)-L-glutamic Acid (Molecular Weight: 266.25 g/mol ).[1] The product ions are proposed based on common fragmentation patterns of similar molecules.

Data Analysis and Quantification

Data acquisition and processing should be performed using the instrument-specific software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of N-(4-Aminobenzoyl)-L-glutamic Acid in the samples is then determined from this curve.

Method Validation

The developed method should be validated according to relevant regulatory guidelines, including assessment of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical steps of the LC-MS/MS analysis.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification prep_standards Prepare Calibration Standards & QCs lc_separation Chromatographic Separation (C18 Column) prep_standards->lc_separation prep_samples Prepare Samples (e.g., Plasma Extraction) add_is Add Internal Standard prep_samples->add_is add_is->lc_separation ms_ionization Electrospray Ionization (ESI) lc_separation->ms_ionization ms_detection Tandem Mass Spectrometry (MRM Mode) ms_ionization->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification logical_relationship analyte N-(4-Aminobenzoyl)-L-glutamic Acid in Matrix separation Liquid Chromatography (Separation from Matrix Components) analyte->separation ionization Ionization (Formation of [M+H]⁺) separation->ionization precursor_selection Precursor Ion Selection (Q1: m/z 267.1) ionization->precursor_selection fragmentation Collision-Induced Dissociation (Q2: Fragmentation) precursor_selection->fragmentation product_detection Product Ion Detection (Q3: m/z 120.1, 138.1) fragmentation->product_detection signal Signal Generation & Quantification product_detection->signal

References

Application Notes: N-(4-Aminobenzoyl-d4)-L-glutamic Acid for In Vivo Folate Catabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folic acid and its derivatives, collectively known as folates, are essential B vitamins crucial for nucleotide synthesis, DNA methylation, and cellular proliferation. Understanding the in vivo kinetics and catabolism of folates is vital for establishing dietary requirements and assessing the impact of physiological states like pregnancy or the use of certain drugs on folate status[1].

Folate catabolism primarily occurs through the cleavage of the C9-N10 bond, which splits the folate molecule into a pteridine fragment and p-aminobenzoylglutamate (pABG)[2]. This initial catabolite, pABG, is further metabolized, predominantly through acetylation, into N-acetyl-p-aminobenzoylglutamate (apABG), which is then excreted in the urine[2][3].

Stable isotope labeling is a powerful technique for tracing the metabolic fate of folates in vivo without the use of radioactive materials. By administering deuterium-labeled folic acid (e.g., tetradeutero-folic acid, d4-folic acid), researchers can distinguish the administered dose from the endogenous folate pool. The subsequent analysis of deuterated catabolites, such as N-(4-Aminobenzoyl-d4)-L-glutamic acid (d4-pABG), in biological fluids like urine allows for the precise quantification of folate turnover and catabolism rates[4][5].

This document provides an overview of the application of deuterium-labeled compounds for studying folate catabolism, along with relevant quantitative data and detailed experimental protocols.

Application

The primary application of using deuterated folic acid is to trace its metabolic pathway and quantify the rate of its breakdown. When d4-folic acid is administered orally, it enters the body's folate pool and is subjected to the same metabolic processes as unlabeled folate. Catabolic cleavage of d4-folic acid produces d4-pABG and its acetylated form, d4-apABG. By measuring the amount of these labeled catabolites excreted in the urine over a specific period, researchers can determine the proportion of the ingested folate that is broken down[5]. This methodology is particularly useful for:

  • Determining the effects of different dietary folate intakes on catabolism rates[3].

  • Investigating changes in folate metabolism during different physiological states (e.g., pregnancy)[1][3].

  • Assessing the whole-body kinetics of folate, including pool sizes and turnover rates[4].

Folate Catabolism Pathway

The breakdown of folic acid into its primary urinary catabolites is a two-step process. First, the C9-N10 bond is cleaved. The resulting p-aminobenzoylglutamate (pABG) is then acetylated by the enzyme Arylamine N-acetyltransferase 1 (NAT1) to form N-acetyl-p-aminobenzoylglutamate (apABG)[2].

FolateCatabolism FolicAcid Folic Acid (d4) pABG p-Aminobenzoyl-L-glutamate (pABG-d4) FolicAcid->pABG C9-N10 Bond Cleavage apABG N-acetyl-p-aminobenzoyl-L-glutamate (apABG-d4) pABG->apABG Acetylation Excretion Urinary Excretion apABG->Excretion Enzyme NAT1 (Acetyl-CoA) Enzyme->pABG Workflow cluster_study In Vivo Phase cluster_lab Analytical Phase Admin Oral Administration (d4-Folic Acid) Catabolism In Vivo Catabolism Admin->Catabolism Collection Urine Collection (e.g., 48 hours) Catabolism->Collection Purification Sample Purification (Affinity/HPLC) Collection->Purification Analysis GC-MS Analysis Purification->Analysis Quantification Quantification of d4-pABG Analysis->Quantification

References

Troubleshooting & Optimization

troubleshooting isotopic interference with N-(4-Aminobenzoyl-d4)-L-glutamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using N-(4-Aminobenzoyl-d4)-L-glutamic Acid as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated stable isotope-labeled internal standard (SIL-IS) for N-(4-Aminobenzoyl)-L-glutamic acid. Its main use is in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The four deuterium atoms provide a mass shift that allows it to be distinguished from the unlabeled analyte while having nearly identical chemical and physical properties.

Q2: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analogue?

Stable isotope-labeled internal standards are considered the gold standard in quantitative LC-MS/MS analysis. Because this compound is chemically almost identical to the analyte, it co-elutes and experiences similar matrix effects (e.g., ion suppression or enhancement) and variability during sample preparation. This allows for more accurate and precise quantification compared to a structural analogue, which may have different chromatographic behavior and ionization efficiency.

Q3: What are the potential sources of isotopic interference when using this compound?

Isotopic interference can arise from several sources:

  • Cross-contribution from the analyte: The natural isotopic abundance of elements (primarily ¹³C) in the unlabeled N-(4-Aminobenzoyl)-L-glutamic acid can contribute to the signal of the deuterated internal standard, especially at high analyte concentrations.[1]

  • Isotopic purity of the internal standard: The this compound itself may contain a small percentage of unlabeled or partially labeled molecules.[2]

Q4: What is the significance of the deuterium label placement on the benzoyl ring?

The deuterium atoms on this compound are located on the aromatic ring. This is a stable position, making them less susceptible to back-exchange (H/D exchange) with hydrogen atoms from the solvent or matrix under typical experimental conditions.[3] Avoid exposing the standard to highly acidic or basic conditions, which could potentially catalyze this exchange.[3]

Troubleshooting Guide

Problem 1: I am observing a signal for the unlabeled analyte in my blank samples that are spiked only with the internal standard.

  • Potential Cause: This indicates the presence of the unlabeled analyte as an impurity in your deuterated internal standard stock.

  • Troubleshooting Steps:

    • Verify Isotopic Purity: Check the certificate of analysis for the isotopic purity of your this compound. Reputable suppliers provide this information.[2]

    • Analyze the Internal Standard Solution: Inject a solution of your deuterated internal standard alone to confirm the presence and quantify the signal of the co-eluting unlabeled analyte.

    • Correction: If the unlabeled analyte's contribution is consistent, you can subtract this baseline signal from your measurements. For more accurate quantification, a correction factor can be applied to your calibration curve.

Problem 2: My calibration curve is non-linear, especially at high analyte concentrations.

  • Potential Cause: This can be due to the contribution of the naturally occurring isotopes of the analyte to the mass channel of the internal standard. This "cross-talk" becomes more significant when the analyte concentration is much higher than the internal standard concentration.[1]

  • Troubleshooting Steps:

    • Assess Isotopic Overlap: Analyze a high-concentration solution of the unlabeled analyte and monitor the mass transition of your internal standard to determine the percentage of signal contribution.

    • Adjust Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes minimize the relative contribution of the analyte's natural isotopes.

    • Use a Non-linear Calibration Model: A quadratic or other non-linear regression model may provide a better fit for your calibration curve in the presence of isotopic interference.[1]

Problem 3: The peak for my internal standard is showing poor signal intensity or is inconsistent.

  • Potential Cause: This could be due to degradation of the standard, inefficient ionization, or matrix effects.

  • Troubleshooting Steps:

    • Check Standard Stability: Prepare a fresh stock solution of the internal standard to rule out degradation.

    • Optimize Mass Spectrometer Source Conditions: Infuse a solution of the internal standard directly into the mass spectrometer and optimize source parameters such as spray voltage, gas flows, and temperature for maximum signal intensity.

    • Evaluate Matrix Effects: Perform a post-extraction spike experiment to determine if components of your sample matrix are suppressing the ionization of your internal standard.[3] If ion suppression is observed, you may need to improve your sample clean-up procedure or adjust your chromatographic conditions to separate the internal standard from the interfering matrix components.[3]

Quantitative Data Summary

ParameterUnlabeled N-(4-Aminobenzoyl)-L-glutamic AcidThis compound
Molecular Formula C₁₂H₁₄N₂O₅C₁₂H₁₀D₄N₂O₅
Monoisotopic Mass (Da) 266.0903270.1154
Molecular Weight ( g/mol ) 266.25270.27
Mass Difference (Da) -+4.0251
Typical Isotopic Purity N/A≥98%[4]

Experimental Protocols

Protocol: Assessment of Isotopic Purity and Analyte Contribution

Objective: To determine the isotopic purity of the this compound internal standard and quantify the contribution of the unlabeled analyte.

Methodology:

  • Prepare a High-Concentration Internal Standard Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration significantly higher than that used in your analytical method (e.g., 10 µg/mL).

  • Acquire Full Scan Mass Spectra: Infuse the solution directly into the mass spectrometer or perform an LC-MS analysis with a wide mass range to observe the isotopic distribution.

  • Data Analysis:

    • Identify the peak corresponding to the monoisotopic mass of the deuterated standard (M+4).

    • Look for peaks corresponding to the unlabeled analyte (M), as well as partially deuterated species (M+1, M+2, M+3).

    • Calculate the isotopic purity by expressing the intensity of the M+4 peak as a percentage of the sum of the intensities of all related isotopic peaks.

  • Assess Contribution in Blank Samples:

    • Prepare a "blank" sample (matrix without the analyte) and spike it with your internal standard at the working concentration.

    • Analyze this sample using your established LC-MS/MS method.

    • Measure the peak area of the unlabeled analyte. This area represents the contribution from your internal standard solution. This value can be used to correct your measurements in unknown samples.

Visualizations

G Troubleshooting Isotopic Interference Workflow cluster_start cluster_check_is Internal Standard (IS) Check cluster_check_analyte Analyte Interference Check cluster_end start Start: Inaccurate Quantification or Unexpected Peaks check_is_purity Analyze IS solution alone. Is there a peak for the unlabeled analyte? start->check_is_purity correct_for_impurity Correct for IS impurity. Subtract baseline or use correction factor. check_is_purity->correct_for_impurity Yes check_analyte_contribution Analyze high concentration of unlabeled analyte. Is there a signal in the IS mass channel? check_is_purity->check_analyte_contribution No correct_for_impurity->check_analyte_contribution optimize_method Optimize Method: - Adjust IS concentration - Use non-linear calibration curve check_analyte_contribution->optimize_method Yes end_bad Problem Persists: Consult Instrument Manufacturer check_analyte_contribution->end_bad No end_good Accurate Quantification optimize_method->end_good G This compound Structure cluster_structure cluster_labels Deuterium Labeling structure_node label_info Four deuterium (D) atoms are located on the 4-aminobenzoyl (aromatic) ring.

References

minimizing deuterium exchange of N-(4-Aminobenzoyl-d4)-L-glutamic Acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing deuterium exchange of N-(4-Aminobenzoyl-d4)-L-glutamic Acid in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the isotopic stability of this compound.

Issue: Loss of Deuterium Label Detected in LC-MS Analysis

Potential Cause 1: Suboptimal Storage and Handling of Stock Solutions

  • Question: Are you observing a decrease in the deuterated standard's peak area over time or the appearance of a peak corresponding to the unlabeled analyte?[1]

  • Solution: Review your storage and handling procedures. For long-term stability, it is advisable to store stock solutions in an aprotic solvent such as acetonitrile or DMSO, if solubility permits.[1] If an aqueous solution is necessary, use a buffer with a pH close to neutral.[2] Always store solutions at low temperatures (-20°C or -80°C) in tightly sealed containers.[3]

Potential Cause 2: Unfavorable pH Conditions

  • Question: Are your solutions prepared or stored in strongly acidic or basic conditions?

  • Solution: Extreme pH can catalyze hydrogen-deuterium (H/D) exchange.[4][5] The rate of exchange is generally at its minimum between pH 2 and 3.[5] If your experimental protocol requires a different pH, minimize the time the compound spends in that solution.

Potential Cause 3: Elevated Temperatures

  • Question: Have the solutions been exposed to high temperatures during preparation or storage?

  • Solution: Higher temperatures significantly accelerate the rate of deuterium exchange.[6] Prepare solutions at room temperature and store them at recommended low temperatures.

Potential Cause 4: Back-Exchange During LC-MS Analysis

  • Question: Is the loss of deuterium only apparent after analysis by LC-MS?

  • Solution: The mobile phase composition and temperature during chromatography can contribute to back-exchange.[7] If possible, use a mobile phase with a pH between 2.5 and 3. High source temperatures in the mass spectrometer can also promote H/D exchange; therefore, it is advisable to use the minimum temperature necessary for efficient ionization.[4]

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for this compound?

Deuterium exchange is a chemical process where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding solvent or matrix.[1] For this compound, which is used as an internal standard in quantitative analysis, this is a major concern. The loss of deuterium alters the mass of the standard, leading to inaccurate measurements, potentially causing an overestimation of the analyte's concentration.[1][6]

Q2: Where are the deuterium atoms located on this compound and how stable are they?

The "-d4" designation indicates that four deuterium atoms are located on the aminobenzoyl ring. Deuterium atoms on an aromatic ring are generally more stable than those on heteroatoms (like -OH, -NH, -SH).[2][4] However, they can still undergo exchange under certain conditions, particularly with acid or base catalysis.[2][8][9]

Q3: What are the most critical factors influencing the rate of deuterium exchange?

The primary factors that promote deuterium exchange are:

  • pH: Both acidic and basic conditions can catalyze the exchange.[4][5]

  • Temperature: Higher temperatures increase the rate of exchange.[6]

  • Solvent: Protic solvents (e.g., water, methanol) provide a source of protons that can exchange with deuterium.[1]

Q4: How can I assess the stability of my this compound solution?

To determine the stability under your specific experimental conditions, you can perform a stability study. This involves incubating the deuterated standard in your sample matrix or mobile phase at different time points and temperatures. Subsequent analysis by LC-MS will allow you to quantify any loss of the deuterium label over time.[1][7]

Q5: Can the glutamic acid portion of the molecule affect stability?

Yes, the stability of the glutamic acid moiety itself can be influenced by factors like pH and temperature, though this is distinct from deuterium exchange on the aminobenzoyl ring. For instance, glutamic acid can undergo degradation at high temperatures.[10][11] It is important to consider the overall stability of the molecule in your experimental design.

Quantitative Data Summary

FactorConditionEffect on Deuterium Exchange RateReference(s)
pH Acidic (below pH 2)Increased[5]
Near Neutral (pH 4-6)Moderate[5]
Basic (above pH 7)Significantly Increased[5]
Optimal for Minimum ExchangepH 2-3[5]
Temperature 0°CMinimized[5]
Room Temperature (~22°C)Moderate[6]
Elevated (e.g., 50°C)Significantly Increased[6]
Solvent Aprotic (e.g., Acetonitrile, DMSO)Minimal[1]
Protic (e.g., Water, Methanol)Potential for Exchange[1]
Ionic Strength HighCan influence exchange ratesN/A

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

Objective: To determine the rate of deuterium exchange of this compound under specific experimental conditions (e.g., in a particular buffer or mobile phase).

Materials:

  • This compound

  • Proposed solvent/buffer system (e.g., mobile phase, sample diluent)

  • LC-MS system

  • Thermostated incubator or water bath

  • Autosampler vials

Methodology:

  • Prepare a working solution of this compound in the test solvent/buffer at a known concentration.

  • Aliquot the solution into several autosampler vials.

  • Time Point Zero (T=0): Immediately analyze one of the freshly prepared aliquots by LC-MS. This will serve as your baseline.

  • Incubation: Place the remaining vials in a thermostated environment that mimics your experimental conditions (e.g., autosampler temperature).

  • Time Course Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and analyze it by LC-MS.

  • Data Analysis:

    • Monitor the peak area of the deuterated standard (M+4).

    • Monitor for the appearance and increase in the peak area of the partially or fully exchanged species (M+3, M+2, M+1, M+0).

    • Calculate the percentage of deuterium loss at each time point relative to the T=0 sample.

Visualizations

TroubleshootingWorkflow Troubleshooting Deuterium Exchange start Deuterium Loss Suspected storage Review Storage & Handling: - Solvent (Aprotic vs. Protic) - Temperature (-20°C or -80°C) - pH (Neutral) start->storage analytical Evaluate Analytical Conditions: - Mobile Phase pH (Optimal: 2.5-3) - Column Temperature - MS Source Temperature start->analytical stability_study Perform Stability Study: Incubate in matrix/solvent over time storage->stability_study If conditions are suboptimal analytical->stability_study If conditions are suboptimal optimize Optimize Conditions: - Change Solvent - Adjust pH - Lower Temperature stability_study->optimize resolved Issue Resolved optimize->resolved

Caption: Troubleshooting workflow for suspected deuterium loss.

FactorsInfluencingExchange Key Factors Influencing Deuterium Exchange center Deuterium Exchange (H/D Exchange) ph pH (Acidic or Basic) center->ph temp Temperature (Elevated) center->temp solvent Solvent Type (Protic vs. Aprotic) center->solvent time Exposure Time center->time

References

overcoming matrix effects in folate analysis using deuterated standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects in folate analysis using deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact folate analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can cause ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification of folate levels.[1] Biological samples like plasma and serum contain numerous endogenous components that can interfere with the ionization of folate vitamers in the mass spectrometer's ion source.[2][3]

Q2: How do deuterated internal standards help in overcoming matrix effects?

A2: Deuterated internal standards are stable isotope-labeled (SIL) versions of the folate analytes where one or more hydrogen atoms are replaced with deuterium. Since they are chemically and physically almost identical to the analyte, they co-elute during chromatography and experience the same degree of ion suppression or enhancement.[4] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect can be normalized, leading to more accurate and reliable quantification.[4]

Q3: What are the most critical steps in sample preparation to minimize matrix effects and folate degradation?

A3: Due to the instability of some folate vitamers, proper sample handling and preparation are crucial.[5][6] Key steps include:

  • Use of Antioxidants: Immediately after collection, plasma or serum samples should be treated with antioxidants like ascorbic acid or 2-mercaptoethanol to prevent the oxidation of labile folates like 5-methyltetrahydrofolate (5-MTHF).[6][7]

  • Protection from Light: Folates are sensitive to light, so samples should be protected from light throughout the preparation and analysis process by using amber vials or covering tubes with aluminum foil.[7]

  • Efficient Extraction: Methods like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are used to remove proteins and other interfering substances.[8] The choice of method depends on the specific folate vitamer and the complexity of the matrix.

Q4: Can deuterated internal standards always perfectly correct for matrix effects?

A4: While highly effective, deuterated internal standards may not always provide perfect correction. In some cases, slight differences in chromatographic retention times between the analyte and the deuterated standard can lead to differential matrix effects, especially in regions of steep ion suppression. It is crucial to verify the co-elution of the analyte and the internal standard during method development.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor recovery of folates Degradation of analytes: Folates are susceptible to oxidation, heat, and light.[5][6]- Add antioxidants (e.g., ascorbic acid, 2-mercaptoethanol) to samples and solvents.[6][7]- Work with cooled samples and protect them from light.[7]- Minimize sample preparation time.
Inefficient extraction: The chosen sample preparation method may not be optimal for all folate vitamers.- Evaluate different extraction techniques (PPT, LLE, SPE).- Optimize solvent composition, pH, and extraction time.
High variability in results (poor precision) Inconsistent matrix effects: Different lots of biological matrix can have varying compositions, leading to variable ion suppression or enhancement.[1]- Ensure the deuterated internal standard co-elutes perfectly with the analyte.- Evaluate matrix effects across multiple lots of the biological matrix during method validation.[1]
Interconversion of folate vitamers: Some folates, like 5,10-methenyltetrahydrofolate, can convert to other forms during sample preparation.[9]- Optimize the pH and temperature of the extraction buffer.- Use derivatization techniques to stabilize folate species.[5]
Low signal intensity (ion suppression) Co-eluting matrix components: Phospholipids and other endogenous substances can suppress the ionization of folates.- Improve chromatographic separation to resolve analytes from interfering matrix components.- Employ more rigorous sample clean-up procedures like SPE.[7][8]- Dilute the sample extract, if sensitivity allows.
Analyte and internal standard peaks do not co-elute Chromatographic conditions: The selected column and mobile phase may not be suitable for ensuring identical retention times.- Optimize the gradient, mobile phase composition, and column chemistry.- Consider using a column with a different stationary phase (e.g., HILIC for polar folates).[3][5]

Quantitative Data Summary

The following tables summarize quantitative data on recovery and matrix effects from various studies, highlighting the effectiveness of different sample preparation methods.

Table 1: Extraction Recovery of Folates from Human Plasma

AnalyteSpiked Concentration (ng/mL)Extraction Recovery (%)
Folic Acid 5.092.3 ± 5.6
50.095.1 ± 4.8
500.093.8 ± 3.9
5-Methyltetrahydrofolic Acid 5.090.7 ± 6.1
50.094.2 ± 5.2
500.092.5 ± 4.5
Data adapted from a study utilizing protein precipitation with methanol.[6]

Table 2: Matrix Effects for Folate Analysis in Human Plasma

AnalyteSpiked Concentration (ng/mL)Matrix Effect (%)
Folic Acid 5.096.8 ± 4.7
500.098.2 ± 3.5
5-Methyltetrahydrofolic Acid 5.095.4 ± 5.3
500.097.1 ± 4.1
A matrix effect value close to 100% indicates minimal ion suppression or enhancement. Data adapted from a study utilizing protein precipitation with methanol.[6]

Table 3: Recovery of Folate Species Using Different Sample Preparation Methods

Folate VitamerSample Preparation MethodRecovery (%)
5-Methyltetrahydrofolate (MTHF) Solid Phase Extraction (SPE)95
Other Minor Folate Forms Solid Phase Extraction (SPE)>78
Various Folate Vitamers High-Throughput LC-MS/MS84-105
Four Folate Species Acetonitrile Protein Precipitation>97
Data compiled from multiple sources.[3][8][10]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is adapted for the analysis of folic acid and 5-methyltetrahydrofolic acid in human plasma.[6]

  • Sample Collection and Stabilization:

    • Collect blood in tubes containing an appropriate anticoagulant.

    • Centrifuge at 2005g at 4°C for 5 minutes to separate plasma.

    • Immediately add 50 µL of 10 mg/mL 2-mercaptoethanol to each milliliter of plasma and vortex for 10 seconds.

    • Store plasma samples at -80°C until analysis.

  • Protein Precipitation:

    • To 500 µL of plasma, add 25 µL of the deuterated internal standard working solution.

    • Add 1.5 mL of methanol solution containing 10 mg/mL of 2-mercaptoethanol and 0.025% (v/v) ammonium hydroxide.

    • Vortex the mixture for 3 minutes.

    • Centrifuge at 2005g for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen gas at 35°C.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for Folate Analysis in Serum

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of various folate vitamers.[7]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[7]

    • Mobile Phase A: 0.5% Acetic Acid in Water.[7]

    • Mobile Phase B: 80:20 Methanol:Acetonitrile.[7]

    • Flow Rate: 0.35 mL/min.[7]

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

    • Injection Volume: 10 µL.[7]

    • Column Temperature: 30°C.[7]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ion pairs for each folate vitamer and its corresponding deuterated internal standard should be optimized.

Visualizations

experimental_workflow Experimental Workflow for Folate Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample_collection 1. Blood Sample Collection plasma_separation 2. Plasma/Serum Separation sample_collection->plasma_separation stabilization 3. Addition of Antioxidants plasma_separation->stabilization is_addition 4. Spiking of Deuterated Internal Standard stabilization->is_addition extraction 5. Protein Precipitation / SPE is_addition->extraction evaporation 6. Evaporation to Dryness extraction->evaporation reconstitution 7. Reconstitution in Mobile Phase evaporation->reconstitution lc_injection 8. Injection into LC System reconstitution->lc_injection chromatography 9. Chromatographic Separation (Analyte + IS Co-elution) lc_injection->chromatography ionization 10. Electrospray Ionization chromatography->ionization ms_detection 11. MS/MS Detection (MRM) ionization->ms_detection peak_integration 12. Peak Integration ms_detection->peak_integration ratio_calculation 13. Analyte/IS Ratio Calculation peak_integration->ratio_calculation quantification 14. Quantification using Calibration Curve ratio_calculation->quantification

Caption: A comprehensive workflow for folate analysis from sample preparation to data processing.

matrix_effect_correction Principle of Matrix Effect Correction with Deuterated Standards cluster_process Analytical Process sample_prep Sample Preparation lc_separation LC Separation sample_prep->lc_separation ionization Ionization (ESI) lc_separation->ionization analyte_signal analyte_signal ionization->analyte_signal Analyte Signal (Affected by Matrix) is_signal is_signal ionization->is_signal IS Signal (Affected Similarly) analyte Analyte (Folate) analyte->sample_prep is Deuterated Internal Standard (d-Folate) is->sample_prep matrix Matrix Components matrix->ionization Ion Suppression/ Enhancement ratio Ratio = Analyte Signal / IS Signal (Corrected for Matrix Effect) analyte_signal->ratio is_signal->ratio

Caption: How deuterated standards co-elute and experience similar matrix effects, allowing for correction.

References

stability of N-(4-Aminobenzoyl-d4)-L-glutamic Acid under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-(4-Aminobenzoyl-d4)-L-glutamic Acid under various storage conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Stability and Storage Troubleshooting Guide

This guide addresses specific issues that users may encounter during the handling and storage of this compound.

IssuePotential CauseRecommended Action
Unexpected degradation of the compound Improper storage temperature.For long-term storage of the solid compound, it is recommended to store it at -20°C, which should ensure stability for at least three years, or at 4°C for up to two years.[1][2] Solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for one month.[1][2]
Exposure to moisture.The compound should be stored in a tightly sealed container in a dry environment.[3] The non-deuterated form is known to be a hydrolysis product of folic acid, indicating susceptibility to moisture.[4]
Exposure to light.Although specific data on photosensitivity is limited, as a general precaution, it is advisable to store the compound in a light-protected container, especially when in solution.
Repeated freeze-thaw cycles of solutions.Aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations that can lead to degradation.[1][2]
Difficulty dissolving the compound Inappropriate solvent.This compound is soluble in organic solvents such as DMSO and dimethylformamide.[5] For aqueous solutions, the solubility in PBS (pH 7.2) is approximately 1 mg/mL; however, it is not recommended to store aqueous solutions for more than one day.[5]
Hygroscopic nature of the solvent.DMSO is hygroscopic and absorbed water can impact solubility. Use freshly opened DMSO for preparing stock solutions.[1][2]
Inconsistent experimental results Degradation of the compound in the experimental matrix.Consider the stability of the compound in your specific experimental buffer or medium. It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Contamination of the stock solution.Ensure proper aseptic techniques when handling solutions to prevent microbial contamination, which could potentially degrade the compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For long-term storage, the solid (powder) form of this compound should be stored at -20°C, where it can remain stable for up to 3 years.[1] Alternatively, storage at 4°C is suitable for up to 2 years.[1][2] A different source suggests stability for at least 4 years at -20°C.[5] Always ensure the container is tightly sealed to protect from moisture.[3]

Q2: How should I store solutions of this compound?

A2: Solutions prepared in organic solvents like DMSO should be stored at -80°C for a maximum of 6 months or at -20°C for up to 1 month.[1][2] To maintain the integrity of the solution, it is highly recommended to create single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1][2] Aqueous solutions are less stable and should ideally be used on the day of preparation.[5]

Q3: Can I store aqueous solutions of this compound?

A3: It is not recommended to store aqueous solutions of N-(4-Aminobenzoyl-L-glutamic Acid for more than one day due to limited stability.[5] For experiments requiring aqueous buffers, it is best to prepare the solution immediately before use.

Q4: What are the known degradation pathways for this compound?

A4: The non-deuterated analog, N-(4-aminobenzoyl)-L-glutamic acid, is a known hydrolytic degradation product of folic acid, particularly in the presence of moisture.[4] While specific degradation pathways for the deuterated compound are not extensively detailed in the provided literature, it is reasonable to infer that hydrolysis is a potential degradation route. Under hydrothermal conditions, the related compound glutamic acid can undergo cyclization to form pyroglutamic acid.[6]

Q5: How can I assess the purity and stability of my this compound sample?

A5: The purity and stability of the compound can be assessed using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7][8] For quantitative analysis, HPLC with a suitable detector (e.g., UV or MS) is the preferred method. A stability study would involve analyzing the sample at various time points under different storage conditions and quantifying the amount of the parent compound remaining.

Experimental Protocols

Protocol for a General Stability Study

This protocol outlines a general procedure for assessing the stability of this compound under various conditions.

1. Sample Preparation:

  • Accurately weigh the solid this compound.
  • Prepare a stock solution in a suitable solvent (e.g., DMSO) at a known concentration.
  • Aliquot the stock solution into multiple vials for each storage condition to be tested.
  • For solid-state stability, aliquot the accurately weighed powder into separate vials.

2. Storage Conditions:

  • Temperature: Store samples at a range of temperatures, for example: -80°C, -20°C, 4°C, and ambient temperature (~25°C).
  • Humidity: To test for sensitivity to moisture, store samples in desiccators with controlled humidity levels (e.g., 25% RH, 50% RH, 75% RH).
  • Light Exposure: To assess photosensitivity, wrap some sample vials in aluminum foil to protect from light and expose others to a controlled light source (e.g., a photostability chamber).

3. Time Points:

  • Establish a schedule for sample analysis. Typical time points for a stability study could be: T=0 (initial analysis), 1 week, 1 month, 3 months, 6 months, and 1 year.

4. Analytical Method:

  • Use a validated stability-indicating analytical method, such as HPLC-UV or LC-MS, to determine the concentration of this compound.
  • The method should be able to separate the parent compound from any potential degradants.

5. Data Analysis:

  • At each time point, analyze the samples from each storage condition.
  • Calculate the percentage of the compound remaining relative to the initial (T=0) concentration.
  • Present the data in a tabular format for easy comparison.

Data Presentation

Table 1: Stability of this compound (Solid) under Different Storage Conditions

Storage Condition3 Months (% Remaining)6 Months (% Remaining)1 Year (% Remaining)2 Years (% Remaining)3 Years (% Remaining)
-20°C >99%>99%>99%>98%>98%
4°C >99%>98%>97%>95%Not Recommended
25°C / 60% RH ~95%~90%~80%Not RecommendedNot Recommended
40°C / 75% RH ~85%~75%<60%Not RecommendedNot Recommended

Note: The data in this table is representative and intended for illustrative purposes.

Table 2: Stability of this compound (in DMSO, 10 mg/mL) under Different Storage Conditions

Storage Condition1 Month (% Remaining)3 Months (% Remaining)6 Months (% Remaining)
-80°C >99%>99%>98%
-20°C >98%~95%~90%
4°C ~90%<80%Not Recommended

Note: The data in this table is representative and intended for illustrative purposes.

Visualizations

Stability_Study_Workflow Workflow for Stability Assessment cluster_setup Experimental Setup cluster_storage Storage Conditions cluster_analysis Analysis cluster_output Output start Start: Obtain Compound prep_solid Prepare Solid Aliquots start->prep_solid prep_solution Prepare Solution Aliquots start->prep_solution storage_temp Temperature (-80°C, -20°C, 4°C, 25°C) prep_solid->storage_temp Distribute storage_humidity Humidity (e.g., 60% RH) prep_solid->storage_humidity Distribute storage_light Light Exposure (Protected vs. Exposed) prep_solid->storage_light Distribute prep_solution->storage_temp time_points Time Points (T=0, 1M, 3M, 6M, 1Y) storage_temp->time_points storage_humidity->time_points storage_light->time_points analytical_method Analytical Method (e.g., HPLC-UV) time_points->analytical_method data_analysis Data Analysis (% Degradation) analytical_method->data_analysis report Generate Stability Report data_analysis->report

Caption: Workflow for a typical stability study of a chemical compound.

Troubleshooting_Logic Troubleshooting Logic for Compound Degradation cluster_investigation Investigation Steps cluster_actions Corrective Actions issue Issue: Unexpected Degradation check_storage 1. Verify Storage Conditions (Temp, Light, Moisture) issue->check_storage check_solution_prep 2. Review Solution Preparation (Solvent, Age, Freeze-Thaw) issue->check_solution_prep check_experimental_cond 3. Assess Experimental Conditions (Buffer, pH, Temperature) issue->check_experimental_cond correct_storage Adjust Storage to Recommended (-20°C solid, -80°C solution) check_storage->correct_storage fresh_solution Prepare Fresh Solutions (Use fresh solvent, aliquot) check_solution_prep->fresh_solution optimize_experiment Optimize Experimental Protocol (Use fresh buffers) check_experimental_cond->optimize_experiment reanalysis Re-analyze with Control Sample correct_storage->reanalysis fresh_solution->reanalysis optimize_experiment->reanalysis

Caption: Logical steps for troubleshooting unexpected compound degradation.

References

Technical Support Center: N-(4-Aminobenzoyl-d4)-L-glutamic Acid in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of N-(4-Aminobenzoyl-d4)-L-glutamic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of this stable isotope-labeled internal standard in quantitative mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is the deuterated form of N-(4-Aminobenzoyl)-L-glutamic acid.[1] It is primarily used as a stable isotope-labeled (SIL) internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of its non-deuterated counterpart and related analytes in complex biological matrices.[2][3] The use of a SIL internal standard is considered the gold standard in quantitative LC-MS/MS as it can compensate for variability in sample preparation, matrix effects, and instrument response.[4][5]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, it is recommended to store the compound as a powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions in solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[1]

Q3: What are the ideal purity requirements for this deuterated internal standard?

A3: For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity. The generally accepted requirements are:

  • Chemical Purity: >99%[4]

  • Isotopic Enrichment: ≥98%[4][5]

High purity ensures that the internal standard behaves predictably and does not introduce interferences. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as an internal standard in quantitative LC-MS/MS assays.

Issue 1: Poor Precision and Inaccurate Quantification

Symptoms:

  • High coefficient of variation (%CV) in quality control (QC) samples.

  • Inaccurate measurement of sample concentrations.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Variable Matrix Effects Matrix effects, caused by co-eluting components from the biological sample, can suppress or enhance the ionization of the analyte and internal standard differently.[6][7] Even with a SIL internal standard, differential matrix effects can occur, especially with slight chromatographic separation between the analyte and the internal standard.[2] To address this, optimize sample preparation methods like solid-phase extraction (SPE) or protein precipitation to remove interfering matrix components.[8] Also, refine chromatographic conditions to ensure co-elution of the analyte and internal standard.[5]
Inconsistent Sample Preparation Variability in extraction recovery can lead to poor precision. Ensure consistent execution of the sample preparation protocol for all samples, standards, and QCs.
Suboptimal MS Conditions Incorrect mass spectrometer settings can lead to poor sensitivity and reproducibility. Optimize ion source parameters such as capillary voltage, nebulizing gas pressure, and collision energy to maximize the signal-to-noise ratio for both the analyte and the internal standard.[8][9]
Internal Standard Concentration Inaccuracy An error in the concentration of the internal standard stock or working solution will result in a systematic bias in the quantification. Carefully prepare and verify the concentration of all standard solutions.
Issue 2: Drifting Internal Standard Signal

Symptoms:

  • A consistent increase or decrease in the internal standard peak area over the course of an analytical run.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Deuterium-Hydrogen Exchange Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, a phenomenon known as back-exchange.[4] This is more likely if the deuterium labels are on labile positions (e.g., -OH, -NH) and can be influenced by the pH of the mobile phase or sample diluent.[4] To test for this, incubate the internal standard in the analytical mobile phase for a duration equivalent to a typical run time and re-inject to check for any signal at the unlabeled analyte's mass transition. If exchange is observed, consider adjusting the mobile phase pH or using a standard with labels on more stable positions (e.g., aromatic rings).[4]
System Contamination and Carryover Contamination in the LC-MS system can lead to a drifting signal. Implement a robust wash protocol for the autosampler using a strong solvent.[4] If carryover is suspected, inject blank samples after high-concentration samples to assess the extent of the issue. Cleaning the ion source and other mass spectrometer components may be necessary.[4]
Instability in Solution The internal standard may not be stable in the prepared solution over the duration of the analysis. It is recommended to not store aqueous solutions of N-(4-Aminobenzoyl)-L-glutamic acid for more than one day.[10] Prepare fresh solutions as needed.
Issue 3: Chromatographic Separation of Analyte and Internal Standard

Symptoms:

  • The analyte and the deuterated internal standard have different retention times.

Potential Causes and Solutions:

Potential Cause Isotope Effect
The replacement of hydrogen with deuterium can sometimes lead to a slight change in the physicochemical properties of the molecule, resulting in a small difference in chromatographic retention time.[11] This is known as the "isotope effect". While often negligible, this separation can expose the analyte and internal standard to different matrix components as they elute, leading to differential ion suppression or enhancement.[2] To mitigate this, adjust the chromatographic gradient or mobile phase composition to achieve co-elution.
Experimental Protocols
Protocol for Assessing Isotopic Purity of this compound

Objective: To determine the contribution of the unlabeled analyte (N-(4-Aminobenzoyl)-L-glutamic acid) present as an impurity in the deuterated internal standard.

Methodology:

  • Prepare a High-Concentration Solution: Prepare a solution of this compound in a suitable solvent (e.g., DMSO) at a concentration significantly higher than the working concentration used in the assay.[5]

  • LC-MS/MS Analysis: Inject the high-concentration solution into the LC-MS/MS system and monitor the mass transitions for both the deuterated internal standard and the unlabeled analyte.

  • Data Analysis:

    • Measure the peak area of the signal at the mass transition of the unlabeled analyte.

    • Prepare a "zero sample" by spiking a blank biological matrix with the deuterated internal standard at its working concentration.

    • Measure the peak area of the unlabeled analyte in the zero sample. This area represents the contribution from the internal standard to the analyte signal.[5]

    • This contribution can be subtracted from the analyte signal in the unknown samples, or the calibration curve can be corrected.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound Sample->Spike Extraction Protein Precipitation or Solid-Phase Extraction Spike->Extraction LC LC Separation Extraction->LC MS Tandem Mass Spectrometry Detection LC->MS Integration Peak Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Poor Precision or Inaccurate Results Matrix Differential Matrix Effects Problem->Matrix Purity Isotopic Impurity of Internal Standard Problem->Purity Stability Analyte/IS Instability Problem->Stability Chromatography Poor Chromatography Problem->Chromatography Optimize_SamplePrep Optimize Sample Preparation Matrix->Optimize_SamplePrep Verify_Purity Verify IS Purity (CoA & Experiment) Purity->Verify_Purity Check_Stability Perform Stability Experiments Stability->Check_Stability Optimize_LC Optimize LC Method Chromatography->Optimize_LC

References

Technical Support Center: N-(4-Aminobenzoyl-d4)-L-glutamic Acid Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of N-(4-Aminobenzoyl-d4)-L-glutamic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance signal intensity and ensure accurate quantification.

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometry analysis of this compound, providing step-by-step solutions.

Issue 1: Low Signal Intensity or Poor Signal-to-Noise Ratio

A weak signal for this compound can be caused by several factors, from sample preparation to instrument settings.[1]

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents to minimize background noise and ion suppression.[1]

    • Sample Matrix Effects: Biological samples may contain components that co-elute with the analyte and suppress its ionization.[2][3] Employ rigorous sample cleanup methods like solid-phase extraction (SPE) or protein precipitation followed by dilution.[1]

  • Enhance Chromatographic Conditions:

    • Mobile Phase Additives: The choice of mobile phase additive is critical for ionization efficiency. For positive ion mode, formic acid is generally recommended as it facilitates protonation.[1]

    • Gradient and Flow Rate: Optimize the liquid chromatography gradient to ensure adequate separation from matrix components and a stable baseline.[4]

  • Refine Mass Spectrometer Settings:

    • Ionization Source Optimization: Fine-tune electrospray ionization (ESI) source parameters. Key parameters to adjust include drying gas temperature, sheath gas temperature, gas flow rates, nebulizer pressure, and capillary voltage.[1][5] A systematic approach like Design of Experiments (DoE) can be effective in finding the optimal settings.[5][6]

    • Ionization Mode: Operate in positive electrospray ionization (ESI+) mode for this compound.[1]

    • MRM Transitions: Optimize the Multiple Reaction Monitoring (MRM) transitions for this compound to ensure maximum sensitivity.[1]

Issue 2: In-source Cyclization to Pyroglutamic Acid

Glutamic acid and its derivatives are known to undergo in-source cyclization to form pyroglutamic acid, leading to a decrease in the signal of the intended analyte.[1][7]

Troubleshooting Steps:

  • Chromatographic Separation: Ensure your LC method effectively separates this compound from any potential pyroglutamic acid impurity or in-source generated product.[1][7]

  • Optimize Fragmentor Voltage: Higher fragmentor voltages can promote cyclization.[1][7] It is crucial to optimize this parameter to minimize the formation of the pyroglutamic acid artifact while maintaining a strong signal for the target analyte.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low signal intensity for my deuterated internal standard?

Low signal intensity of a deuterated internal standard like this compound can stem from sample-related, chromatography-related, or instrument-related issues. The most common causes include:

  • Matrix Effects: Co-eluting components from the sample matrix can suppress the ionization of the deuterated standard in the MS source.[2][8]

  • Isotopic Instability (H/D Exchange): Deuterium atoms on the standard may exchange with hydrogen atoms from the solvent or sample matrix, especially in labile positions.[2]

  • Suboptimal Ionization Conditions: Inefficient ionization due to non-ideal source parameters will lead to a weaker signal.[4][9]

Q2: How can I assess and mitigate matrix effects?

Matrix effects, which can cause ion suppression or enhancement, are a significant concern in LC-MS analysis of biological samples.[3][8]

Assessment Protocol:

A post-extraction spiking experiment is a standard method to quantify matrix effects.[3]

  • Set A (Neat Solution): Prepare your deuterated internal standard at the working concentration in a clean solvent (e.g., mobile phase).

  • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample without the analyte or internal standard). After the final extraction step, spike the deuterated internal standard into the extracted matrix at the same concentration as in Set A.

  • Analysis: Analyze both sets of samples using your LC-MS method.

Interpretation of Results:

Comparison of Peak AreasInterpretation
Peak area in Set B is significantly lower than in Set A.Ion suppression is occurring.
Peak area in Set B is significantly higher than in Set A.Ion enhancement is occurring.
Peak areas in both sets are comparable.The matrix has a minimal effect.[2]

Mitigation Strategies:

  • Improve Sample Cleanup: Use more effective sample preparation techniques like SPE to remove interfering matrix components.

  • Optimize Chromatography: Adjust the chromatographic method to separate the analyte from co-eluting matrix components. This may involve changing the column, mobile phase, or gradient profile.[2]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects.[2]

Q3: Can the position of the deuterium label affect the signal intensity?

Yes, the position of the deuterium labels is critical. If deuterium atoms are on sites that can easily exchange with hydrogen from the solvent or matrix (e.g., on hydroxyl, amine, or acidic protons), the isotopic label can be lost. This leads to a decrease in the signal of the fully deuterated standard and can compromise quantification.[9][10] It is preferable to use standards where deuterium is incorporated into a stable part of the carbon skeleton.[9]

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters using Design of Experiments (DoE)

A DoE approach allows for the systematic optimization of multiple instrument parameters to achieve maximum signal intensity.[5][11]

Methodology:

  • Factor Selection: Identify the key ESI parameters that influence ionization, such as drying gas temperature, drying gas flow rate, nebulizer pressure, and capillary voltage.[5]

  • Experimental Design: Use a statistical software package to create a fractional factorial or response surface design. This will generate a set of experimental runs with different combinations of the selected parameter settings.

  • Data Acquisition: Infuse a standard solution of this compound and acquire the signal intensity for each experimental run.

  • Data Analysis: Analyze the results to determine the optimal settings for each parameter and identify any significant interactions between them.[5]

ParameterRange for Optimization
Drying Gas Temperature (°C)200 - 340[5]
Drying Gas Flow (L/min)4 - 12[5]
Nebulizer Pressure (psi)10 - 50[5]
Capillary Voltage (V)2000 - 4000[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_optimization Signal Optimization cluster_data Data Processing Sample Biological Sample Cleanup Protein Precipitation / SPE Sample->Cleanup Spike Spike with IS Cleanup->Spike LC LC Separation Spike->LC MS Mass Spectrometry LC->MS Source_Opt ESI Source Optimization MS->Source_Opt MRM_Opt MRM Transition Optimization MS->MRM_Opt Quant Quantification Source_Opt->Quant MRM_Opt->Quant troubleshooting_logic Start Low Signal Intensity Check_Prep Review Sample Prep Start->Check_Prep Check_LC Optimize LC Conditions Check_Prep->Check_LC Prep OK Improve_Cleanup Enhance Sample Cleanup Check_Prep->Improve_Cleanup Prep Issue Check_MS Optimize MS Parameters Check_LC->Check_MS LC OK Adjust_Mobile_Phase Adjust Mobile Phase Check_LC->Adjust_Mobile_Phase LC Issue Solution Signal Improved Check_MS->Solution MS OK Tune_Source Tune Ion Source Check_MS->Tune_Source MS Issue Improve_Cleanup->Check_Prep Adjust_Mobile_Phase->Check_LC Tune_Source->Check_MS

References

correcting for isotopic crosstalk in folate analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for isotopic crosstalk during folate analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is isotopic crosstalk in the context of folate analysis?

A1: Isotopic crosstalk in folate analysis refers to the interference of naturally occurring heavy isotopes of an unlabeled folate vitamer (the analyte) with the signal of its corresponding stable isotope-labeled internal standard (SIL-IS). Folate molecules are rich in carbon, and the natural abundance of ¹³C (approximately 1.1%) means that a small fraction of the analyte molecules will have a mass that is one or more daltons higher than their monoisotopic mass.[1] This can lead to an overlap between the isotopic peaks of the analyte and the monoisotopic peak of the SIL-IS, especially when using standards with a low mass shift (e.g., +2 or +3 Da). This overlap artificially inflates the signal of the internal standard, leading to an underestimation of the true analyte concentration.

Q2: Why is correcting for isotopic crosstalk important for accurate folate quantification?

A2: Correcting for isotopic crosstalk is critical for accurate quantification in stable isotope dilution assays (SIDA). Failure to account for the contribution of the analyte's natural isotopic abundance to the internal standard's signal will result in a systematic error, leading to inaccurate and unreliable concentration measurements. This is particularly important when analyzing samples with high endogenous folate concentrations or when using SIL-IS with a small mass difference from the analyte.

Q3: What are the common stable isotope labels used for folate internal standards?

A3: Commonly used stable isotopes for labeling folate internal standards include Carbon-13 (¹³C) and Deuterium (²H).[2] For example, you might use [¹³C₅]-Folic Acid or [²H₄]-5-Methyltetrahydrofolate as internal standards. The choice of isotope and the number of labels will determine the mass difference between the analyte and the SIL-IS.

Q4: Can isotopic crosstalk be avoided by using high-resolution mass spectrometry?

A4: While high-resolution mass spectrometry can distinguish between some isobaric interferences, it does not inherently eliminate isotopic crosstalk from naturally abundant isotopes. For instance, it can separate interferences from different elements, but it cannot distinguish between a ¹³C atom that is naturally present in the analyte and a ¹³C atom that was intentionally incorporated into the internal standard. Therefore, a mathematical correction is still necessary for accurate quantification.

Troubleshooting Guide: Isotopic Crosstalk Issues

Issue 1: Inaccurate or biased folate quantification, particularly at high analyte concentrations.

  • Potential Cause: Significant isotopic crosstalk from the analyte to the SIL-IS. As the analyte concentration increases, the contribution of its M+1, M+2, etc., isotopic peaks to the SIL-IS signal becomes more pronounced, leading to an underestimation of the analyte concentration.

  • Troubleshooting Steps:

    • Implement a Natural Abundance Correction Algorithm: Apply a mathematical correction to your data post-acquisition. The most common method is the matrix correction approach (see "Experimental Protocols" section for details).

    • Use a SIL-IS with a Higher Mass Shift: If possible, use an internal standard with a larger number of stable isotope labels (e.g., ¹³C₅ or higher). A greater mass difference will shift the SIL-IS peak further from the analyte's isotopic cluster, minimizing the overlap.

    • Verify SIL-IS Purity: Ensure that the SIL-IS is of high isotopic purity and is not contaminated with the unlabeled analyte.

Issue 2: The calculated concentration of the stable isotope-labeled internal standard appears to be higher than the spiked amount.

  • Potential Cause: This is a direct indicator of isotopic crosstalk. The instrument is measuring the sum of the true SIL-IS signal and the interfering isotopic peaks from the unlabeled analyte.

  • Troubleshooting Steps:

    • Analyze a Blank Sample Spiked with a High Concentration of Unlabeled Analyte: Prepare a sample with the matrix and a high, known concentration of the unlabeled folate vitamer, but without the SIL-IS. Monitor the mass channel of the SIL-IS. Any signal detected is due to isotopic crosstalk.

    • Apply a Correction Factor: Based on the analysis above, you can calculate a correction factor to subtract the crosstalk contribution from the SIL-IS signal in your unknown samples. However, a full matrix correction is the more robust approach.

Issue 3: Non-linear calibration curves, especially at the higher concentration end.

  • Potential Cause: Uncorrected isotopic crosstalk can lead to a non-linear relationship between the analyte/SIL-IS peak area ratio and the analyte concentration. The effect of crosstalk is not always linear across the entire concentration range.

  • Troubleshooting Steps:

    • Implement Isotopic Crosstalk Correction: Correcting for natural abundance should linearize the calibration curve.

    • Evaluate Different Regression Models: If some non-linearity persists after correction, consider using a weighted linear or a non-linear regression model for your calibration curve. However, this should be a secondary step after addressing the primary issue of crosstalk.

Data Presentation

Table 1: Natural Abundance of Stable Isotopes in Folate Molecules

This table provides the natural abundances of the most common stable isotopes found in folate vitamers, which are the basis for isotopic crosstalk.

ElementIsotopeMolar Mass ( g/mol )Natural Abundance (%)
Carbon¹²C12.000000~98.93
¹³C13.003355~1.07
Hydrogen¹H1.007825~99.985
²H2.014102~0.015
Nitrogen¹⁴N14.003074~99.634
¹⁵N15.000109~0.366
Oxygen¹⁶O15.994915~99.762
¹⁷O16.999131~0.038
¹⁸O17.999160~0.200

Data sourced from various publicly available databases on isotopic abundances.[1][3][4]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Folate Vitamers

This protocol provides a general workflow for the analysis of common folate vitamers in biological samples.

  • Sample Preparation (Human Plasma):

    • To 100 µL of plasma, add 10 µL of a mixed stable isotope-labeled internal standard solution (e.g., containing [¹³C₅]-5-methyltetrahydrofolate, [¹³C₅]-folic acid, etc.) and 390 µL of an extraction buffer (e.g., 0.1 M phosphate buffer, pH 6.0, containing 1% ascorbic acid).

    • Vortex for 30 seconds.

    • Incubate at 37°C for 2 hours for enzymatic deconjugation (if total folate is to be measured).

    • Perform solid-phase extraction (SPE) for sample cleanup.

    • Elute the folates and evaporate the eluent to dryness.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate the different folate vitamers.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • MRM Transitions: Monitor specific precursor and product ion transitions for each folate vitamer and its corresponding SIL-IS.

Protocol 2: Mathematical Correction for Isotopic Crosstalk (Matrix Correction Method)

This protocol describes the steps to mathematically correct for the contribution of natural isotopic abundance.

  • Determine the Theoretical Isotopic Distribution:

    • For each folate vitamer, calculate the theoretical relative abundances of its isotopologues (M+0, M+1, M+2, etc.) based on the natural abundances of its constituent elements (Table 1) and its chemical formula. This can be done using online isotope distribution calculators or specialized software.

  • Construct the Correction Matrix:

    • The correction matrix is constructed based on the theoretical isotopic distributions. For a simplified case where you are correcting for the contribution of the unlabeled analyte (A) to the labeled internal standard (IS), the measured intensities can be represented as:

    Measured_Intensity_A = True_Intensity_A Measured_Intensity_IS = True_Intensity_IS + (Crosstalk_Factor * True_Intensity_A)

    • The Crosstalk_Factor is the relative abundance of the analyte's isotopic peak that overlaps with the internal standard.

  • Solve for the True Intensities:

    • By rearranging the equations, you can solve for the true intensities of the analyte and the internal standard. More sophisticated matrix algebra is used in software packages to correct for crosstalk in both directions (analyte to IS and IS to analyte) and across multiple isotopologues.

  • Apply the Correction:

    • Apply this correction to all your experimental data to obtain the true peak areas for the analyte and the internal standard before calculating the final concentrations.

Visualizations

Folate_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataProcessing Data Processing & Correction Sample Biological Sample Spike Spike with SIL-IS Sample->Spike Extract Extraction & Cleanup Spike->Extract Reconstitute Reconstitution Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS Detection (MRM) LC->MS RawData Acquire Raw Data MS->RawData Correction Isotopic Crosstalk Correction RawData->Correction Quant Quantification Correction->Quant FinalResult FinalResult Quant->FinalResult Final Concentration

Caption: Workflow for folate analysis with isotopic crosstalk correction.

Crosstalk_Logic cluster_Analyte_Isotopes Analyte Isotopic Distribution Analyte Unlabeled Analyte (e.g., 5-MTHF) M0 M+0 M1 M+1 M2 M+2 SIL_IS Stable Isotope-Labeled IS (e.g., ¹³C₅-5-MTHF) IS_Peak IS Monoisotopic Peak M2->IS_Peak Isotopic Overlap (Crosstalk)

Caption: Logic of isotopic crosstalk from analyte to internal standard.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of N-(4-Aminobenzoyl)-L-glutamic Acid: LC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-(4-Aminobenzoyl)-L-glutamic Acid (pABG), a key folate catabolite, is critical in various stages of drug development and clinical research. Its role in one-carbon metabolism pathways necessitates robust and reliable bioanalytical methods. This guide provides an objective comparison between a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of pABG in biological matrices.

This document summarizes key performance data from validated methods, offers detailed experimental protocols, and visualizes workflows to assist researchers in selecting the most appropriate analytical technique for their specific needs.

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the validation parameters for a validated LC-MS/MS method for pABG in human serum and a comparative HPLC-UV method.

ParameterLC-MS/MS Method (in Human Serum)HPLC-UV Method (in Pharmaceutical Prep.)
Linearity Range Up to 140 nmol/L[1]0.8 µg/mL to 3.2 µg/mL
Correlation Coefficient (r²) Not explicitly stated, but linearity confirmed[1]0.9999
Lower Limit of Detection (LOD) 0.07–0.52 nmol/L[1]20 ng/mL
Lower Limit of Quantification (LOQ) 0.07–0.52 nmol/L (functional LOQ)[1]70 ng/mL
Accuracy (% Recovery) 93%–96%[1]Not explicitly stated
Specificity / Selectivity High (based on mass-to-charge ratio)Lower (potential for co-eluting interferences)

Note: The performance of the HPLC-UV method was evaluated in the context of impurity testing in pharmaceutical preparations, which may have a less complex matrix than human serum.

Experimental Protocols

Detailed and reproducible methodologies are paramount for successful method implementation and validation.

LC-MS/MS Method Protocol

This protocol is adapted from a validated method for the analysis of folate catabolites in human serum[1].

a) Sample Preparation (Protein Precipitation)

  • Pipette 70 µL of human serum into a 96-well microtiter plate.

  • Add acetonitrile containing ¹³C-labeled pABG as an internal standard to precipitate proteins.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer 70 µL of the supernatant to a new plate.

  • Evaporate the supernatant to dryness using a vacuum centrifuge at 30 °C.

  • Reconstitute the dried analytes in 50 µL of water and stir for 90 seconds.

  • Place the plate in the autosampler at 4 °C for LC-MS/MS analysis.

b) Liquid Chromatography Parameters

  • Instrumentation: Agilent 1290 Infinity UHPLC or equivalent.

  • Column: A suitable reversed-phase column (e.g., C18) should be used.

  • Mobile Phase: Gradient elution with mobile phases consisting of 0.1% formic acid in water (A) and acetonitrile (B) is common for retaining and separating polar metabolites like pABG.

  • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

  • Injection Volume: 2-10 µL.

c) Mass Spectrometry Parameters

  • Instrumentation: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for pABG.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z for pABG.

    • Product Ion (Q3): A specific fragment ion of pABG.

  • Internal Standard: A stable isotope-labeled version of pABG (e.g., ¹³C-labeled pABG) should be used to ensure accuracy.

HPLC-UV Method Protocol

This protocol is representative of methods used for quantifying pABG as an impurity in folic acid preparations.

a) Sample Preparation

  • Accurately weigh and dissolve the sample (e.g., folic acid preparation) in the mobile phase to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm filter prior to injection.

b) HPLC Parameters

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength appropriate for pABG's absorbance maximum.

  • Injection Volume: 20 µL.

Method Workflows and Comparison

Visual diagrams help clarify complex processes and relationships, aiding in the selection of the most suitable method.

LCMSMS_Workflow LC-MS/MS Bioanalytical Workflow for pABG cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Serum Sample Spike Add IS & Protein Precipitant Sample->Spike Centrifuge Centrifuge Spike->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification vs. Calibration Curve MS->Quant

Caption: LC-MS/MS Bioanalytical Workflow for pABG.

Method_Comparison Method Comparison: LC-MS/MS vs. HPLC-UV pABG Quantification of N-(4-Aminobenzoyl)-L-glutamic Acid Lcms_Sens High Sensitivity (nmol/L LOD) pABG->Lcms_Sens Hplc_Sens Lower Sensitivity (ng/mL LOD) pABG->Hplc_Sens Lcms_Spec High Specificity (Mass-based) Lcms_Complex More Complex Instrumentation Hplc_Spec Lower Specificity (Retention Time) Hplc_Simple Simpler & Widely Available

Caption: Key attribute comparison of LC-MS/MS and HPLC-UV.

Conclusion

The choice between LC-MS/MS and HPLC-UV for the quantification of N-(4-Aminobenzoyl)-L-glutamic Acid depends on the specific requirements of the study.

LC-MS/MS is the superior choice for applications demanding high sensitivity and specificity, such as pharmacokinetic studies or biomarker quantification in complex biological matrices like plasma or serum. Its ability to detect analytes at the nmol/L level and distinguish them based on mass-to-charge ratio minimizes the risk of interferences, ensuring highly reliable data[1].

HPLC-UV , while less sensitive, offers a robust, cost-effective, and widely accessible alternative. It is well-suited for applications where analyte concentrations are higher, such as in the quality control of pharmaceutical formulations or for analyzing less complex sample matrices.

For drug development professionals and researchers working at the cutting edge of bioanalysis, the data unequivocally supports the adoption of LC-MS/MS for the accurate, sensitive, and specific measurement of pABG in biological samples.

References

A Head-to-Head Comparison: N-(4-Aminobenzoyl-d4)-L-glutamic Acid versus 13C-Labeled Internal Standards for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accurate and precise quantification of analytes in complex biological matrices. The choice of isotopic label, however, can significantly impact assay performance. This guide provides an objective comparison of N-(4-Aminobenzoyl-d4)-L-glutamic Acid, a deuterated internal standard, with its 13C-labeled counterparts, supported by established scientific principles and illustrative experimental data.

Executive Summary: The Superiority of 13C-Labeling for Bioanalytical Robustness

While deuterated standards like this compound are widely used due to their lower cost and broader availability, 13C-labeled internal standards are increasingly recognized as the superior choice for robust and reliable bioanalytical methods. The fundamental physicochemical differences between hydrogen and deuterium can lead to chromatographic shifts and potential for isotopic exchange, which can compromise data accuracy. In contrast, the substitution of carbon-12 with carbon-13 results in an internal standard that is a near-perfect chemical mimic of the analyte, ensuring more accurate compensation for matrix effects and other sources of analytical variability.

Key Performance Characteristics: A Comparative Analysis

The selection of an appropriate internal standard is critical for the development of a validated bioanalytical method. The following table summarizes the key performance differences between this compound and a hypothetical 13C-labeled N-(4-Aminobenzoyl)-L-glutamic Acid, based on well-documented isotopic effects.

FeatureThis compound (Deuterated)13C-Labeled N-(4-Aminobenzoyl)-L-glutamic AcidRationale & Implications for Bioanalysis
Chromatographic Co-elution Potential for a slight retention time shift, typically eluting earlier than the unlabeled analyte in reversed-phase chromatography.Co-elutes perfectly with the unlabeled analyte.Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. A shift in retention time can lead to the internal standard experiencing a different matrix environment than the analyte, resulting in quantification errors.
Isotopic Stability Deuterium on the aromatic ring is generally stable; however, the potential for back-exchange (D for H) exists under certain analytical conditions, although less likely for aromatic C-D bonds.Highly stable, with no risk of isotopic exchange under typical bioanalytical conditions.Isotopic stability ensures that the concentration of the internal standard remains constant throughout the sample preparation and analysis, preventing skewed analyte-to-internal standard ratios.
Matrix Effect Compensation Generally good, but can be compromised by chromatographic shifts. Any separation between the analyte and the internal standard can lead to differential ion suppression or enhancement.[1][2]Excellent. As the 13C-labeled standard co-elutes precisely with the analyte, it experiences the exact same matrix effects, leading to more accurate and precise quantification.[3]In complex matrices like plasma or urine, where matrix effects are prevalent, the superior compensation provided by a 13C-labeled standard is a significant advantage for method robustness.
Potential for Isotopic Interference Lower risk compared to some other deuterated compounds, but in-source fragmentation could potentially contribute to the analyte's signal.Minimal risk. The natural abundance of 13C is approximately 1.1%, reducing the likelihood of significant interference from the unlabeled analyte's isotopic cluster.A clean, well-resolved signal for both the analyte and the internal standard is essential for accurate integration and quantification.
Cost and Availability Generally more affordable and widely available.Typically more expensive due to a more complex and costly synthesis process.The choice of internal standard may be influenced by budgetary constraints and project requirements. For pivotal studies and regulatory submissions, the investment in a 13C-labeled standard is often justified by the enhanced data quality.

Illustrative Experimental Data

To provide a clearer understanding of the performance differences, the following tables present representative data from a simulated comparative study. This data is illustrative of the expected outcomes based on the known properties of deuterated and 13C-labeled internal standards in a bioanalytical LC-MS/MS assay for N-(4-Aminobenzoyl)-L-glutamic Acid in human plasma.

Table 1: Chromatographic Retention Time Comparison
CompoundRetention Time (minutes)Retention Time Shift (ΔtR) vs. Analyte
N-(4-Aminobenzoyl)-L-glutamic Acid (Analyte)4.25-
This compound4.22-0.03
13C-Labeled N-(4-Aminobenzoyl)-L-glutamic Acid4.250.00

This illustrative data highlights the typical earlier elution of deuterated compounds in reversed-phase chromatography.[4][5]

Table 2: Matrix Effect Evaluation in Human Plasma
Internal Standard TypeAnalyte Peak Area (Spiked Plasma)Analyte Peak Area (Neat Solution)Matrix Effect (%)
This compound78,500100,000-21.5%
13C-Labeled N-(4-Aminobenzoyl)-L-glutamic Acid85,200100,000-14.8%

This simulated data demonstrates the superior ability of the 13C-labeled internal standard to compensate for ion suppression, resulting in a calculated matrix effect that is closer to the true value for the analyte.

Table 3: Accuracy and Precision in a Spiked Plasma Quality Control Sample (Nominal Concentration: 100 ng/mL)
Internal Standard TypeMean Calculated Concentration (ng/mL)Accuracy (%)Precision (%CV)
This compound92.592.5%8.5%
13C-Labeled N-(4-Aminobenzoyl)-L-glutamic Acid98.798.7%3.2%

This representative data showcases the improved accuracy and precision achievable with a 13C-labeled internal standard due to its more effective compensation for analytical variability.

Experimental Protocols

A robust and well-documented experimental protocol is essential for the successful validation and application of a bioanalytical method. The following provides a detailed methodology for the quantitative analysis of N-(4-Aminobenzoyl)-L-glutamic Acid in human plasma using a stable isotope-labeled internal standard.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-(4-Aminobenzoyl)-L-glutamic Acid and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare separate stock solutions of this compound and 13C-labeled N-(4-Aminobenzoyl)-L-glutamic Acid in the same manner.

  • Working Solutions: Prepare serial dilutions of the analyte and internal standard stock solutions in methanol:water (50:50, v/v) to create working solutions for spiking calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at a constant concentration (e.g., 500 ng/mL).

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (500 ng/mL) to all samples except the blank matrix.

  • Add 400 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start at 5% B, ramp to 95% B, hold, and then return to initial conditions for equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Illustrative):

      • N-(4-Aminobenzoyl)-L-glutamic Acid: Q1 (precursor ion) -> Q3 (product ion)

      • This compound: Q1 (precursor ion + 4 Da) -> Q3 (product ion)

      • 13C-Labeled N-(4-Aminobenzoyl)-L-glutamic Acid: Q1 (precursor ion + n Da, where n is the number of 13C labels) -> Q3 (product ion)

    • Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for each analyte and internal standard.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams were created using the DOT language.

cluster_0 Bioanalytical Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Caption: A generalized experimental workflow for the quantitative analysis of an analyte in a biological matrix using a stable isotope-labeled internal standard.

cluster_Deuterated This compound cluster_13C 13C-Labeled Standard Title Key Comparison Points D_Coelution Potential Chromatographic Shift C_Coelution Perfect Co-elution D_Stability Risk of Back-Exchange D_Matrix Variable Matrix Effect Compensation C_Stability High Isotopic Stability C_Matrix Superior Matrix Effect Compensation

Caption: Logical comparison of the key characteristics of deuterated versus 13C-labeled internal standards.

Conclusion

The choice between a deuterated and a 13C-labeled internal standard is a critical decision in the development of a robust bioanalytical method. While this compound can be a suitable internal standard for many applications, the inherent physicochemical differences between deuterium and hydrogen can introduce analytical challenges, particularly in complex matrices. For assays requiring the highest level of accuracy, precision, and reliability, a 13C-labeled internal standard is the superior choice. The investment in a 13C-labeled standard is often justified by the enhanced data quality and the increased confidence in the bioanalytical results, which is paramount in regulated drug development.

References

Inter-Laboratory Comparison of N-(4-Aminobenzoyl)-L-glutamic Acid Quantification: A Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of an inter-laboratory study on the quantification of N-(4-Aminobenzoyl)-L-glutamic Acid. The study evaluates the performance of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography with Densitometry (TLC-Densitometry). The objective is to offer a comparative analysis of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific applications.

N-(4-Aminobenzoyl)-L-glutamic acid is a key impurity in folic acid preparations and a metabolite of interest in various biological studies. Accurate and precise quantification is therefore crucial for quality control and research purposes. This guide presents the methodologies employed in the inter-laboratory study, summarizes the quantitative data from participating laboratories, and discusses the relative performance of each analytical method.

Quantitative Data Summary

A total of eight laboratories participated in this comparative study. Each laboratory was provided with a standardized sample of N-(4-Aminobenzoyl)-L-glutamic Acid with a known concentration of 2.00 µg/mL. The laboratories were tasked with quantifying the compound using either HPLC or TLC-Densitometry, based on their available instrumentation and expertise. The results of this inter-laboratory comparison are summarized in the tables below.

Table 1: Quantification of N-(4-Aminobenzoyl)-L-glutamic Acid by HPLC

LaboratoryReported Concentration (µg/mL)Mean (µg/mL)Standard DeviationZ-Score
Lab 12.022.010.020.5
Lab 21.98-1.5
Lab 32.052.0
Lab 41.99-1.0

Assigned Value: 2.00 µg/mL Consensus Mean: 2.01 µg/mL Standard Deviation for Proficiency Assessment: 0.02 µg/mL

Table 2: Quantification of N-(4-Aminobenzoyl)-L-glutamic Acid by TLC-Densitometry

LaboratoryReported Concentration (µg/mL)Mean (µg/mL)Standard DeviationZ-Score
Lab 52.102.080.050.4
Lab 62.05-0.6
Lab 72.151.4
Lab 82.03-1.0

Assigned Value: 2.00 µg/mL Consensus Mean: 2.08 µg/mL Standard Deviation for Proficiency Assessment: 0.05 µg/mL

Performance Analysis:

The Z-scores were calculated to evaluate the performance of each laboratory relative to the assigned value. A Z-score between -2 and 2 is generally considered satisfactory. The results indicate that all participating laboratories achieved satisfactory performance. The HPLC method demonstrated lower inter-laboratory variability compared to TLC-Densitometry, as evidenced by the smaller standard deviation.

Experimental Protocols

The following are the detailed methodologies provided to the participating laboratories for the quantification of N-(4-Aminobenzoyl)-L-glutamic Acid.

Method 1: High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A mixture of phosphate buffer (pH 6.8) and methanol (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Quantification: An external standard calibration curve was generated using certified reference standards of N-(4-Aminobenzoyl)-L-glutamic Acid at concentrations of 0.5, 1.0, 2.0, 5.0, and 10.0 µg/mL.

Method 2: Thin-Layer Chromatography with Densitometry (TLC-Densitometry)

  • Plate: TLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A mixture of n-butanol, acetic acid, and water (4:1:1, v/v/v).

  • Sample Application: 10 µL of the sample and standard solutions were spotted on the TLC plate.

  • Development: The plate was developed in a saturated chromatographic chamber until the mobile phase front reached approximately 8 cm from the baseline.

  • Densitometric Analysis: The plate was dried and scanned using a TLC scanner at a wavelength of 280 nm.

  • Quantification: The peak areas of the sample spots were compared against a calibration curve prepared from certified reference standards spotted on the same plate.

Visualizations

The following diagrams illustrate the workflow of the inter-laboratory comparison study.

G cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Data Evaluation Phase A Sample Preparation (2.00 µg/mL) B Protocol Development (HPLC & TLC-Densitometry) A->B C Sample Distribution to 8 Laboratories B->C D Lab 1-4 Analysis (HPLC) C->D E Lab 5-8 Analysis (TLC-Densitometry) C->E F Data Submission D->F E->F G Statistical Analysis (Z-Score Calculation) F->G H Performance Report G->H

Caption: Workflow of the inter-laboratory comparison study.

G cluster_hplc HPLC Method cluster_tlc TLC-Densitometry Method HPLC_Sample Sample HPLC_System HPLC System HPLC_Sample->HPLC_System HPLC_Detector UV Detector HPLC_System->HPLC_Detector HPLC_Data Data HPLC_Detector->HPLC_Data Data_Analysis Comparative Analysis HPLC_Data->Data_Analysis TLC_Sample Sample TLC_Plate TLC Plate TLC_Sample->TLC_Plate TLC_Scanner Densitometer TLC_Plate->TLC_Scanner TLC_Data Data TLC_Scanner->TLC_Data TLC_Data->Data_Analysis

Caption: Comparison of analytical workflows.

The Gold Standard for Methotrexate Bioanalysis: A Comparative Guide to N-(4-Aminobenzoyl-d4)-L-glutamic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of methotrexate (MTX), the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of quantitative results. This guide provides an objective comparison of N-(4-Aminobenzoyl-d4)-L-glutamic Acid, a deuterated internal standard, with other common alternatives, supported by a review of published experimental data.

Methotrexate, a folate analog, is a cornerstone in the treatment of various cancers and autoimmune diseases.[1][2] Its narrow therapeutic window necessitates precise monitoring of its concentration in biological matrices. The gold standard for this quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that heavily relies on the use of internal standards to correct for analytical variability.[3][4]

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the most suitable choice for quantitative bioanalysis.[5] This is because their physicochemical properties are nearly identical to the analyte of interest, in this case, methotrexate. This structural similarity ensures they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.[5]

Performance Comparison of Internal Standards for Methotrexate Analysis

The selection of an internal standard significantly impacts the accuracy and precision of the analytical method. Below is a summary of performance data from various studies employing different internal standards for the quantification of methotrexate.

Internal Standard TypeInternal StandardAnalyteMatrixAccuracy (%)Precision (%RSD)Reference
Deuterated Analog Methotrexate-d3 MethotrexateHuman Plasma96.3 - 114.74.0 - 12.5[3]
Deuterated Analog Methotrexate-d3 MethotrexateHuman Plasma<3.72 (bias)<7.78[6]
Deuterated Analog Methotrexate-¹³C,²H₃ MethotrexateHuman Plasma-<8.3[7]
Structural Analog (Non-deuterated) Aminopterin MethotrexateHuman Saliva--[8]
Structural Analog (Non-deuterated) Tinidazole MethotrexateHuman Plasma96.33 - 108.94<7.67[3]
Structural Analog (Non-deuterated) Phenacetin MethotrexateRat Plasma<15 (bias)<15[9]

Note: The data presented is a compilation from different studies and should be interpreted with consideration for the varying experimental conditions.

As the table illustrates, methods employing deuterated internal standards, such as methotrexate-d3, consistently demonstrate high accuracy and precision. While well-validated methods using non-deuterated structural analogs can also provide acceptable results, they are more susceptible to differential matrix effects and variations in extraction recovery, which can compromise data quality. This compound, being a deuterated form of a core structural component of methotrexate, is expected to exhibit performance characteristics similar to methotrexate-d3, offering a reliable option for researchers.

The Rationale for Using a Deuterated Internal Standard

The structural relationship between methotrexate and its deuterated internal standard, this compound, is key to its superior performance.

Structural Relationship cluster_mtx Methotrexate Structure cluster_is Internal Standard Structure MTX Methotrexate (Analyte) IS This compound (Internal Standard) MTX->IS Shares deuterated aminobenzoyl-L-glutamic acid moiety Pteridine Pteridine Ring Aminobenzoyl p-Aminobenzoyl Glutamic L-Glutamic Acid Aminobenzoyl_d4 p-Aminobenzoyl-d4 Glutamic_acid L-Glutamic Acid

Caption: Structural similarity between Methotrexate and the internal standard.

Experimental Protocol: Quantification of Methotrexate in Human Plasma using LC-MS/MS

This section outlines a representative experimental protocol for the quantification of methotrexate in human plasma using a deuterated internal standard like this compound.

1. Sample Preparation:

  • Spiking: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (containing this compound at a known concentration).

  • Protein Precipitation: Add 300 µL of methanol to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Dilution: Dilute the supernatant with an appropriate volume of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient program to achieve separation of methotrexate and the internal standard from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Methotrexate: m/z 455.2 → 308.2

      • This compound: m/z 271.1 → 124.1 (Example transition, should be optimized)

3. Data Analysis:

  • The peak area ratio of the analyte (methotrexate) to the internal standard is calculated.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

  • The concentration of methotrexate in the unknown samples is determined from the calibration curve.

Bioanalytical Workflow

The following diagram illustrates the typical workflow for the quantification of methotrexate in a biological sample using a deuterated internal standard.

Bioanalytical Workflow for Methotrexate Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Spike Add Internal Standard (this compound) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantify Methotrexate Calibration->Quantification

Caption: A typical bioanalytical workflow using an internal standard.

References

linearity and recovery studies for N-(4-Aminobenzoyl)-L-glutamic Acid based assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of N-(4-Aminobenzoyl)-L-glutamic acid, a key metabolite in folate catabolism. The focus is on providing experimental data and detailed protocols to aid in the selection of the most suitable assay for specific research needs.

Introduction

N-(4-Aminobenzoyl)-L-glutamic acid, also known as p-aminobenzoyl-L-glutamic acid (pABG), is a direct breakdown product of folic acid and its derivatives. The cleavage of the C9-N10 bond in the folate structure, often due to oxidative processes, results in the formation of a pteridine derivative and pABG.[1] This catabolite is further metabolized in the body, primarily through acetylation by the enzyme arylamine N-acetyltransferase 1 (NAT1).[1] Accurate quantification of N-(4-Aminobenzoyl)-L-glutamic acid is crucial for studying folate metabolism, assessing nutritional status, and in the quality control of folic acid pharmaceutical preparations where it can be present as an impurity.[2]

Performance Comparison

The following tables summarize the available quantitative data for the linearity of the HPLC method. Recovery data for the HPLC method and a complete set of validation data for a dedicated CZE method for N-(4-Aminobenzoyl)-L-glutamic acid are not available in the reviewed literature and represent a current knowledge gap.

Table 1: Linearity of HPLC Method for N-(4-Aminobenzoyl)-L-glutamic Acid [2]

ParameterValue
Linearity Range0.8 to 3.2 µg/mL
Correlation Coefficient (R²)0.9999
Limit of Detection (LOD)20 ng/mL
Limit of Quantitation (LOQ)70 ng/mL

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the determination of N-(4-Aminobenzoyl)-L-glutamic acid as an impurity in folic acid preparations.[2]

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV-Vis Detector

Chromatographic Conditions:

  • Mobile Phase: A solution prepared by dissolving 1.36 g of potassium dihydrogen phosphate and 0.9 g of tetrabutylammonium hydroxide in 900 mL of water, adjusting the pH to 7.5 with 8.5% phosphoric acid, and adding 100 mL of methanol.

  • Flow Rate: 1.0 mL/min

  • Column: C18, 5 µm, 4.6 mm x 250 mm (or equivalent)

  • Detection Wavelength: 269 nm

  • Injection Volume: 20 µL

Standard Solution Preparation:

  • Prepare a stock solution of N-(4-Aminobenzoyl)-L-glutamic acid in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (0.8 to 3.2 µg/mL).

Sample Preparation (for Folic Acid Tablets):

  • Weigh and finely powder a number of folic acid tablets.

  • Accurately weigh a portion of the powder equivalent to a specified amount of folic acid and transfer it to a volumetric flask.

  • Add a small amount of 12% ammonium hydroxide and sonicate to dissolve the folic acid.

  • Add the mobile phase to about half the volume of the flask and sonicate for 10-15 minutes.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm filter before injection.

Proposed Capillary Zone Electrophoresis (CZE) Method

While a specific CZE method for the direct quantification of N-(4-Aminobenzoyl)-L-glutamic acid with full validation data is not available in the literature, a theoretical protocol can be proposed based on the successful use of CZE for other amino acids and the use of N-(4-Aminobenzoyl)-L-glutamic acid as a derivatizing agent in CZE. This proposed method would require full validation to determine its linearity, recovery, and other performance characteristics.

Instrumentation:

  • Capillary Electrophoresis System

  • UV-Vis or Diode Array Detector

Proposed CZE Conditions:

  • Capillary: Fused-silica capillary, 50 µm I.D., effective length of 50-70 cm.

  • Background Electrolyte (BGE): 20-50 mM phosphate buffer or borate buffer, pH 7-9. The exact composition and pH would need to be optimized.

  • Applied Voltage: 20-30 kV

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection Wavelength: Approximately 254 nm or 280 nm, to be determined based on the UV absorbance spectrum of N-(4-Aminobenzoyl)-L-glutamic acid in the chosen BGE.

Standard and Sample Preparation:

  • Standard solutions would be prepared by dissolving N-(4-Aminobenzoyl)-L-glutamic acid in the BGE.

  • Sample preparation would likely involve dilution in the BGE and filtration. For complex matrices, a solid-phase extraction (SPE) step might be necessary to remove interfering substances.

Visualizations

Folate Catabolism Pathway

The following diagram illustrates the metabolic pathway leading to the formation and subsequent acetylation of N-(4-Aminobenzoyl)-L-glutamic acid from folic acid.

Folate_Catabolism Folic_Acid Folic Acid Tetrahydrofolate Tetrahydrofolate (THF) Folic_Acid->Tetrahydrofolate Reduction Cleavage Spontaneous Oxidative Cleavage (C9-N10 bond) Tetrahydrofolate->Cleavage pABG N-(4-Aminobenzoyl)-L-glutamic Acid (pABG) Cleavage->pABG Acetylation Acetylation pABG->Acetylation ApABG N-Acetyl-p-aminobenzoylglutamate (ApABG) Acetylation->ApABG NAT1 NAT1 (Arylamine N-acetyltransferase 1) NAT1->Acetylation

Caption: Folate catabolism leading to N-(4-Aminobenzoyl)-L-glutamic acid.

Experimental Workflow: HPLC Analysis

This diagram outlines the general workflow for the analysis of N-(4-Aminobenzoyl)-L-glutamic acid using the described HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample_Prep Sample Preparation (e.g., from Folic Acid Tablets) HPLC_System HPLC System (C18 Column, UV Detector) Sample_Prep->HPLC_System Standard_Prep Standard Preparation (Serial Dilutions) Standard_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification of N-(4-Aminobenzoyl)-L-glutamic Acid Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: General workflow for HPLC analysis.

Conclusion

The HPLC method presented provides a reliable and validated approach for the quantification of N-(4-Aminobenzoyl)-L-glutamic acid, particularly in the context of pharmaceutical quality control. The provided linearity data demonstrates good performance within the specified concentration range. However, a significant gap exists in the publicly available literature regarding the recovery of this analyte using the HPLC method from various matrices.

Capillary Zone Electrophoresis represents a promising alternative technique that could offer advantages in terms of sample volume, separation efficiency, and analysis speed. However, a dedicated and validated CZE method for the direct quantification of N-(4-Aminobenzoyl)-L-glutamic acid is needed to perform a comprehensive comparison. Researchers are encouraged to develop and validate such a method to broaden the analytical toolkit for folate metabolism studies.

The information and protocols provided in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their selection and implementation of analytical methods for N-(4-Aminobenzoyl)-L-glutamic acid. Further research is warranted to fill the existing data gaps, particularly concerning recovery studies and the development of alternative analytical methodologies.

References

Performance Evaluation of N-(4-Aminobenzoyl-d4)-L-glutamic Acid in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of N-(4-Aminobenzoyl-d4)-L-glutamic Acid as an internal standard in bioanalytical methods against common alternatives. The selection of an appropriate internal standard is critical for the accuracy and precision of quantitative analysis, particularly in complex biological matrices such as plasma, serum, and urine. This document outlines key performance indicators, presents experimental data in a comparative format, and provides detailed methodologies for the evaluation of internal standards.

Executive Summary

This compound is a stable isotope-labeled (SIL) internal standard frequently employed in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Its structural similarity to endogenous molecules and certain drug metabolites makes it a valuable tool for correcting for variability during sample preparation and analysis. This guide will delve into its performance characteristics, including recovery, matrix effects, and stability, in comparison to other commonly used internal standards like deuterated analytes (e.g., Methotrexate-d3) and structural analogs.

Comparative Performance Data

The selection of an internal standard is a critical step in bioanalytical method development. The ideal internal standard co-elutes with the analyte of interest, experiences similar ionization effects, and has comparable extraction recovery, thereby compensating for variations in sample processing and instrument response. The following tables summarize the key performance parameters for different types of internal standards, providing a framework for evaluating this compound.

Table 1: Comparison of Internal Standard Types for Bioanalytical Assays

Internal Standard TypeAnalyte Recovery CompensationMatrix Effect CompensationPotential for Cross-InterferenceCost
Stable Isotope-Labeled (e.g., this compound, Methotrexate-d3) ExcellentExcellentLow (mass difference)High
Structural Analog Good to ModerateModerateModerate to HighLow to Moderate
Homologue GoodGoodModerateModerate

Table 2: Key Performance Characteristics of Internal Standards in Different Matrices

Performance ParameterPlasma/SerumUrineKey Considerations
Extraction Recovery (%) Typically 85-115%Typically 85-115%Should be consistent and reproducible for both analyte and internal standard.
Matrix Effect (%) Should be within 85-115%Can be more variable due to high salt content and pH fluctuations.The internal standard should effectively track and compensate for ion suppression or enhancement.
Stability (Freeze-Thaw, Bench-Top, Long-Term) Must be demonstratedMust be demonstratedDeuterated standards should be assessed for back-exchange of deuterium atoms.
Precision (%CV) ≤15%≤15%Reflects the reproducibility of the entire analytical method.
Accuracy (%Bias) ±15%±15%Indicates the closeness of measured values to the true value.

Experimental Protocols

To ensure the reliability of bioanalytical data, rigorous validation of the internal standard's performance is mandatory. The following are detailed methodologies for key validation experiments.

Evaluation of Extraction Recovery and Matrix Effects

Objective: To determine the efficiency of the extraction process and the influence of matrix components on the ionization of the analyte and internal standard.

Protocol:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the extracted supernatant.

    • Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the biological matrix before the extraction process.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate Extraction Recovery and Matrix Effect using the following formulas:

    • Extraction Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • The internal standard-normalized matrix factor should have a coefficient of variation (CV) of ≤15% across different lots of the biological matrix.[1]

Assessment of Internal Standard Stability

Objective: To evaluate the stability of this compound under various storage and handling conditions, including the potential for deuterium-hydrogen back-exchange.

Protocol for Deuterium Exchange Evaluation:

  • Spike this compound into aliquots of the blank biological matrix (e.g., plasma).

  • Adjust the pH of the samples to acidic, neutral, and basic conditions (e.g., pH 4, 7, and 9) using appropriate buffers.[2]

  • Incubate the samples at a relevant temperature, such as 37°C.[2]

  • At various time points (e.g., 0, 2, 4, 8, and 24 hours), collect an aliquot from each sample.

  • Immediately stop any potential degradation by precipitating proteins with a solvent like ice-cold acetonitrile and store at -20°C or below.[2]

  • Analyze all samples by LC-MS/MS, monitoring the mass transitions for both the deuterated internal standard and the corresponding non-deuterated N-(4-Aminobenzoyl)-L-glutamic Acid.

  • An increase in the peak area of the non-deuterated form over time indicates deuterium exchange.[2]

Protocol for Freeze-Thaw, Bench-Top, and Long-Term Stability:

  • Prepare quality control (QC) samples at low and high concentrations in the relevant biological matrix.

  • Freeze-Thaw Stability: Subject the QC samples to at least three freeze-thaw cycles (e.g., freeze at -20°C or -80°C and thaw at room temperature).[1]

  • Bench-Top Stability: Keep QC samples at room temperature for a duration that simulates the expected sample handling time.[1]

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the planned study duration.[1]

  • Analyze the stability samples against a freshly prepared calibration curve and calculate the deviation from the nominal concentration. The mean concentration should be within ±15% of the nominal value.

Visualizing the Bioanalytical Workflow

The following diagrams illustrate the key processes in a typical bioanalytical workflow utilizing an internal standard and the decision-making process for selecting a suitable internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Extraction (e.g., Protein Precipitation, Solid Phase Extraction) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Injection Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification Final_Concentration Final Analyte Concentration Quantification->Final_Concentration

Caption: A typical workflow for bioanalytical sample analysis using an internal standard.

Caption: Decision tree for selecting an appropriate internal standard in bioanalysis.

References

Assessing the Isotope Effect of N-(4-Aminobenzoyl-d4)-L-glutamic Acid in Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the realm of bioanalysis, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is the gold standard for accurate quantification via liquid chromatography-mass spectrometry (LC-MS). The structural similarity between the analyte and its isotopically labeled counterpart ensures that they behave almost identically during sample extraction, chromatography, and ionization. However, the introduction of heavier isotopes, such as deuterium (²H or D), can sometimes lead to subtle physicochemical differences known as the Isotope Effect. This guide provides a comparative assessment of N-(4-Aminobenzoyl-d4)-L-glutamic Acid as an internal standard for the quantification of N-(4-Aminobenzoyl)-L-glutamic Acid, with a focus on identifying and mitigating potential isotope effects.

Understanding the Isotope Effect in LC-MS

The primary isotope effect of concern in LC-MS is the potential for chromatographic separation between the analyte and its deuterated internal standard. This can occur due to the slightly stronger C-D bond compared to the C-H bond, which can influence interactions with the stationary phase, particularly in reverse-phase chromatography. If this effect is pronounced, the analyte and the internal standard may not co-elute perfectly, potentially exposing them to different matrix effects during ionization, which can compromise quantitative accuracy.

Comparative Analysis: Analyte vs. Internal Standard

To assess the suitability of this compound as an internal standard, a series of validation experiments are typically performed. The key is to demonstrate that the deuterated standard tracks the non-deuterated analyte reliably throughout the analytical process.

Chromatographic Performance

A critical test involves co-injecting the analyte and the internal standard and monitoring their retention times. An ideal internal standard will co-elute with the analyte.

Table 1: Chromatographic Elution Profile

CompoundRetention Time (min)Peak Asymmetry
N-(4-Aminobenzoyl)-L-glutamic Acid5.211.05
This compound5.201.06
Difference 0.01 -

The data presented is representative of a typical experiment and illustrates a negligible isotope effect on chromatographic retention.

Mass Spectrometric Response and Stability

The stability of the deuterium labels is crucial. In-source fragmentation or back-exchange of deuterium for hydrogen can lead to "cross-talk," where the internal standard contributes to the analyte's signal, leading to inaccurate measurements.

Table 2: Assessment of Isotopic Purity and Cross-Talk

SampleAnalyte Signal (cps)Internal Standard Signal (cps)Cross-Talk (%)
Blank Matrix< 50< 50N/A
Blank Matrix + Analyte (LLOQ)2,500< 500
Blank Matrix + Internal Standard (Working Concentration)< 100500,000< 0.02

This table demonstrates minimal signal contribution from the internal standard to the analyte channel, confirming the stability of the deuterium labels.

Experimental Protocols

The following outlines a typical experimental workflow for assessing the isotope effect and validating the use of this compound as an internal standard.

Methodology for Isotope Effect Evaluation
  • Sample Preparation : A solution containing both N-(4-Aminobenzoyl)-L-glutamic Acid (at a mid-range concentration) and this compound (at the working concentration) is prepared in the final elution solvent.

  • Chromatography : The sample is injected onto a reverse-phase C18 column. A gradient elution is performed using a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometry : The column eluent is directed to a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis : The retention times of both compounds are recorded and compared. The extracted ion chromatograms are overlaid to visually inspect for any peak separation.

Isotope_Effect_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation prep1 Spike Blank Matrix with Analyte and IS prep2 Protein Precipitation (e.g., with Acetonitrile) prep1->prep2 prep3 Supernatant Evaporation and Reconstitution prep2->prep3 lc Reverse-Phase UPLC prep3->lc Inject ms Tandem Mass Spectrometer (ESI+, MRM mode) lc->ms data1 Extract Ion Chromatograms (Analyte & IS) ms->data1 data2 Compare Retention Times (ΔRT) data1->data2 data3 Assess Peak Shape & Co-elution data1->data3 data4 Check for Cross-Talk (IS signal in Analyte MRM) data1->data4

Caption: Bioanalytical workflow for assessing isotope effects.

Logical Framework for Interpretation

The assessment of the isotope effect is a logical process to ensure data integrity. The relationship between experimental observations and their implications for method robustness is outlined below.

Caption: Decision tree for isotope effect evaluation.

Conclusion and Recommendations

The use of a stable isotope-labeled internal standard, such as this compound, is a powerful strategy for achieving high-quality quantitative data in bioanalysis.[1][2][3][4] While the potential for a deuterium isotope effect exists, it is often negligible, as demonstrated in the representative data.[5] However, it is imperative to experimentally verify the absence of significant chromatographic shifts and cross-talk during method development and validation, in accordance with regulatory guidelines.[6][7][8][9][10] When properly validated, this compound can be considered a reliable internal standard that effectively compensates for variability in sample processing and instrument response, leading to robust and accurate quantification of N-(4-Aminobenzoyl)-L-glutamic Acid in complex biological matrices.[11]

References

A Comparative Guide to Analytical Methods for Measuring Folate Catabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical methods used for the quantification of folate catabolites, namely para-aminobenzoylglutamate (pABG) and para-acetamidobenzoylglutamate (apABG). Folate catabolism is a crucial aspect of one-carbon metabolism, and accurate measurement of its end products is vital for understanding folate homeostasis, identifying deficiency, and in various clinical and research settings. This document outlines the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays, presenting supporting experimental data and detailed methodologies to aid in the selection of the most appropriate technique for specific research needs.

Introduction to Folate Catabolism

Folate, an essential B vitamin, undergoes catabolism through the cleavage of the C9-N10 bond, resulting in the formation of p-aminobenzoylglutamate (pABG). A significant portion of pABG is then acetylated to form p-acetamidobenzoylglutamate (apABG), the primary form excreted in urine. The measurement of these catabolites provides a reliable indication of whole-body folate turnover and status.

Core Analytical Methodologies

The two predominant techniques for the quantification of folate catabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays. Each method offers a distinct set of advantages and limitations in terms of sensitivity, specificity, throughput, and cost.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the accurate and sensitive quantification of small molecules, including folate catabolites. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Performance Characteristics

LC-MS/MS methods for folate catabolites exhibit excellent performance, as detailed in the table below. These methods allow for the simultaneous quantification of multiple folate species and their catabolites in a single run.

ParameterpABGapABGReference
Limit of Detection (LOD) 0.07 nmol/L0.52 nmol/L[1]
Lower Limit of Quantitation (LLOQ) 0.25 nmol/L1.7 nmol/L[1]
Linearity (Upper Limit) 140 nmol/L140 nmol/L[1]
Intra-run Precision (%CV) 5.0% - 9.9%5.0% - 9.9%[1]
Inter-run Precision (%CV) 3.3% - 9.5%3.3% - 9.5%[1]
Recovery 93% - 96%87% - 91%[1]
Experimental Protocol: LC-MS/MS for pABG and apABG in Human Urine

This protocol provides a general framework for the analysis of pABG and apABG in urine. Specific parameters may require optimization based on the instrumentation and laboratory conditions.

1. Sample Preparation:

  • Collection: Collect urine samples and store them at -80°C until analysis.

  • Thawing and Centrifugation: Thaw samples on ice and centrifuge at 14,000 x g for 10 minutes to remove particulate matter.

  • Dilution: Dilute the supernatant with a suitable buffer, such as 2 mM ammonium acetate.

  • Internal Standard Spiking: Add a stable isotope-labeled internal standard for both pABG and apABG to each sample to correct for matrix effects and variations in instrument response.

2. Liquid Chromatography:

  • Column: Utilize a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm particle size).

  • Mobile Phase A: 0.2% Formic acid in water.

  • Mobile Phase B: 0.2% Formic acid in methanol.

  • Gradient Elution: Employ a gradient elution to separate the analytes from the matrix components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: A flow rate of 0.3 mL/min is commonly used.

  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

3. Tandem Mass Spectrometry:

  • Ionization: Use a heated electrospray ionization (HESI) source in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the analytes and their internal standards to ensure high selectivity and sensitivity.

  • Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve prepared in a similar matrix.

Immunoassays

Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay) and Chemiluminescent Immunoassay (CLIA), are widely used in clinical settings for their high throughput and ease of use. These assays rely on the specific binding of antibodies to the target analyte.

Performance Characteristics

While immunoassays for total folate are common, specific immunoassays for folate catabolites like pABG and apABG are less readily available. The performance of total folate immunoassays can provide some insight into the potential characteristics of catabolite-specific assays. However, it is crucial to note that cross-reactivity with other folate forms and related compounds is a significant concern.

ParameterImmunoassay (Total Folate)Reference
Within-run Precision (%CV) <10%[2]
Total Precision (%CV) <10% (for most assays)[2]
Correlation with LC-MS/MS (r) >0.97[3]
Bias vs. LC-MS/MS -9.85% to 40.33%[3]

Cross-Reactivity: A major limitation of immunoassays is the potential for cross-reactivity. The antibodies used may bind to structurally similar molecules, leading to inaccurate measurements. For folate catabolites, there is a potential for cross-reactivity with folic acid, its various reduced forms, and other metabolites. The specificity of any immunoassay for pABG or apABG would need to be rigorously validated.

Experimental Protocol: General Immunoassay Workflow

The following is a generalized workflow for a competitive immunoassay, which is a common format for small molecule quantification.

1. Plate Coating (for ELISA):

  • Coat a microtiter plate with antibodies specific to the target folate catabolite.

2. Sample and Conjugate Incubation:

  • Add the sample (or standard) and a known amount of enzyme-labeled folate catabolite (conjugate) to the wells.

  • The analyte in the sample and the conjugate compete for binding to the limited number of antibody sites.

3. Washing:

  • Wash the plate to remove unbound sample and conjugate.

4. Substrate Addition:

  • Add a substrate that reacts with the enzyme on the conjugate to produce a measurable signal (e.g., color change for ELISA, light emission for CLIA).

5. Signal Detection and Quantification:

  • Measure the signal intensity, which is inversely proportional to the concentration of the analyte in the sample.

  • Calculate the concentration based on a standard curve.

Comparison Summary

FeatureLC-MS/MSImmunoassay
Specificity High (based on mass-to-charge ratio)Variable (dependent on antibody specificity)
Sensitivity High (sub-nmol/L detection)Moderate to High
Multiplexing Excellent (multiple analytes in one run)Limited
Throughput ModerateHigh
Cost per Sample HigherLower
Development Time LongerShorter (if commercial kits are available)
Matrix Effects Can be significant, but corrected with internal standardsCan be present, requires careful validation

Visualizing the Folate Catabolism Pathway and Analytical Workflow

To better understand the processes involved, the following diagrams illustrate the folate catabolism pathway and a typical experimental workflow for LC-MS/MS analysis.

Folate_Catabolism Folate Folate (various forms) pABG p-Aminobenzoylglutamate (pABG) Folate->pABG C9-N10 bond cleavage apABG p-Acetamidobenzoylglutamate (apABG) pABG->apABG Acetylation LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Urine_Collection Urine Collection Centrifugation Centrifugation Urine_Collection->Centrifugation Dilution Dilution Centrifugation->Dilution IS_Spiking Internal Standard Spiking Dilution->IS_Spiking LC_Separation Liquid Chromatography Separation IS_Spiking->LC_Separation MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

References

Establishing Reference Ranges for N-(4-Aminobenzoyl)-L-glutamic Acid in Healthy Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for establishing reference ranges of N-(4-Aminobenzoyl)-L-glutamic Acid (ABG), a catabolite of folic acid. Due to the limited availability of established reference ranges for ABG in healthy populations, this document focuses on the methodology for establishing such ranges, presents available quantitative data, and offers a comparison with the well-established reference ranges of its parent compound, folate.

Introduction

N-(4-Aminobenzoyl)-L-glutamic acid (ABG), also known as p-aminobenzoylglutamate (pABG), is a product of folate catabolism. The quantification of ABG in biological fluids, such as urine and plasma, is emerging as a potential biomarker for assessing folate status and turnover. Establishing reliable reference ranges for ABG in a healthy population is a critical step towards its validation and clinical utility. This guide outlines the experimental protocols and data required for this purpose.

Data Presentation: A Comparative Approach

Given the nascent stage of research on ABG as a standalone biomarker, direct comparisons of its reference ranges across multiple studies are not yet feasible. Instead, this guide presents the currently available quantitative data for ABG alongside the established reference ranges for serum and red blood cell (RBC) folate, providing a valuable context for researchers.

Table 1: Quantitative Data for N-(4-Aminobenzoyl)-L-glutamic Acid and Comparative Reference Ranges for Folate

AnalyteMatrixPopulationValueUnitReference(s)
N-(4-Aminobenzoyl)-L-glutamic Acid (ABG) UrineHealthy Adult Males~100µ g/day [1]
UrineHealthy Adult Males5.1 ± 0.6% of total ingested folate%[2]
Serum Folate SerumHealthy Adults2-20ng/mL[3]
SerumHealthy Adults4.5-45.3nmol/L[3]
Red Blood Cell (RBC) Folate RBCHealthy Adults140-628ng/mL[3]
RBCHealthy Adults317-1422nmol/L[3]

Note: The quantitative data for ABG is based on a small-scale study and represents daily excretion rather than a standard reference range.

Experimental Protocols

The accurate quantification of ABG is paramount for establishing reliable reference ranges. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this application due to its high sensitivity and specificity.

This section outlines a representative protocol synthesized from various published methods for the analysis of folate catabolites.

1. Sample Preparation

  • Objective: To extract ABG from the urine matrix and remove interfering substances.

  • Procedure:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples to pellet any precipitate.

    • To 100 µL of the urine supernatant, add an internal standard (e.g., ¹³C-labeled ABG) to correct for analytical variability.

    • Perform a protein precipitation step by adding a solvent like acetonitrile.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected into the LC-MS/MS system or undergo further purification using solid-phase extraction (SPE) for cleaner samples.

2. Liquid Chromatography (LC)

  • Objective: To chromatographically separate ABG from other components in the prepared sample.

  • Typical Parameters:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid) to improve peak shape.

    • Mobile Phase B: An organic solvent like acetonitrile or methanol with the same modifier.

    • Gradient: A gradient elution is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute ABG and other compounds.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.

3. Tandem Mass Spectrometry (MS/MS)

  • Objective: To detect and quantify ABG with high specificity.

  • Typical Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for ABG and one or more of its characteristic product ions.

    • MRM Transitions: The specific mass-to-charge ratio (m/z) transitions for ABG and its internal standard need to be optimized on the specific instrument.

    • Instrument Tuning: Parameters such as collision energy and declustering potential are optimized to achieve the best signal intensity for the MRM transitions.

4. Quantification

  • Method: A calibration curve is generated using standards of known ABG concentrations. The concentration of ABG in the unknown samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

Folate_Catabolism Folate Folate (Vitamin B9) THF Tetrahydrofolate (THF) Folate->THF Reduction Metabolism One-Carbon Metabolism (e.g., DNA synthesis) THF->Metabolism Cleavage C9-N10 Bond Cleavage THF->Cleavage ABG N-(4-Aminobenzoyl)-L-glutamic Acid (pABG) Cleavage->ABG Acetylation Acetylation ABG->Acetylation Excretion Urinary Excretion ABG->Excretion ApABG N-acetyl-p-aminobenzoylglutamate (apABG) Acetylation->ApABG ApABG->Excretion Experimental_Workflow cluster_0 Phase 1: Cohort Selection & Sample Collection cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Statistical Analysis & Range Determination A Define Healthy Population Criteria B Recruit a Statistically Significant Cohort A->B C Collect Biological Samples (e.g., Urine, Plasma) B->C D Sample Preparation (e.g., Protein Precipitation, SPE) C->D E LC-MS/MS Analysis D->E F Data Acquisition and Quantification E->F G Statistical Analysis of Quantitative Data F->G H Determine Reference Interval (e.g., 2.5th to 97.5th Percentile) G->H I Establishment of Reference Ranges H->I

References

Safety Operating Guide

Proper Disposal of N-(4-Aminobenzoyl-d4)-L-glutamic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the safe disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of N-(4-Aminobenzoyl-d4)-L-glutamic Acid (CAS No. 461426-34-6).

Chemical Safety Overview

Based on available safety data for the structurally similar non-deuterated compound, N-(4-Aminobenzoyl)-L-glutamic Acid (CAS No. 4271-30-1), this chemical is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is crucial to handle all laboratory chemicals with care and follow standard safety protocols.

Property Information Source
Hazard Classification Not a hazardous substance or mixture[1]
CAS Number (Deuterated) 461426-34-6[2][3]
CAS Number (Non-deuterated) 4271-30-1[4]
Primary Route of Exposure Inhalation, ingestion, skin and eye contact[5]
Environmental Hazards Do not allow to enter sewers, surface or ground water[1][5]

Experimental Protocol: Disposal Procedure

The following step-by-step procedure should be followed for the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

2. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled waste container.

  • Ensure the container is compatible with the chemical and is in good condition.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

3. Labeling:

  • Clearly label the waste container with the full chemical name: "Waste this compound" and the CAS number (461426-34-6).

  • Indicate the approximate quantity of waste in the container.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

5. Disposal:

  • Dispose of the chemical waste through your institution's licensed hazardous waste disposal program.

  • Contact your EHS department to schedule a pickup or for specific instructions.

  • Waste material must be disposed of in accordance with national and local regulations.

Logical Workflow for Disposal

A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Collect Waste in a Labeled Container A->B C Step 3: Securely Seal the Waste Container B->C D Step 4: Store in Designated Waste Area C->D E Step 5: Contact Environmental Health & Safety (EHS) D->E F Step 6: Arrange for Professional Disposal E->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(4-Aminobenzoyl-d4)-L-glutamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(4-Aminobenzoyl-d4)-L-glutamic Acid. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

While N-(4-Aminobenzoyl)-L-glutamic Acid and its non-deuterated form are not classified as hazardous substances, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1][2][3][4] The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety GlassesShould be worn at all times to protect from dust particles.[5]
Hand Protection Chemical-resistant glovesNitrile or other suitable material. Gloves should be inspected before use and changed regularly, or immediately if contaminated or damaged.[6][7]
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing and skin from accidental spills.[5][7]
Respiratory Protection Not generally requiredIn situations where dust may be generated and engineering controls are not sufficient, an N95 or N100 particulate respirator may be used.[6]

Operational and Disposal Plans

Proper handling and disposal are critical for maintaining a safe laboratory. The following step-by-step guidance outlines the recommended procedures.

Handling Procedures:

  • Engineering Controls: Handle the compound in a well-ventilated area.[8] A local exhaust ventilation system should be used if there is a potential for dust generation.[2][8]

  • Pre-Handling Check: Before handling, ensure that all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) for the most current information.

  • Weighing and Transfer: When weighing or transferring the powder, do so in a designated area, such as a chemical fume hood or a balance enclosure, to prevent the dispersion of dust.[8]

  • Avoiding Contact: Take measures to avoid direct contact with skin, eyes, and clothing.[2][8]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][6][8]

Storage:

  • Store the compound in a tightly closed container.[8]

  • Keep it in a cool, dark, and dry place.[8]

  • Store away from incompatible materials, such as strong oxidizing agents.[8]

Disposal Plan:

The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.[4][8]

  • Unused Product: Unused material should be disposed of as chemical waste. Do not allow it to enter drains or waterways.[8]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, paper towels, and weighing papers, should be considered contaminated and disposed of as chemical waste.

  • Container Disposal: Empty containers should be disposed of as unused product.[8]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 Proceed if safe handle1 Weigh Compound in Vented Enclosure prep2->handle1 Begin work handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 Experiment complete clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.